Mito-TEMPO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1261297-06-6 |
|---|---|
Molecular Formula |
C29H36N2O2P+ |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C29H35N2O2P/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,23,33H,20-22H2,1-4H3/p+1 |
InChI Key |
MUJPIPJEIWERBK-UHFFFAOYSA-O |
Origin of Product |
United States |
Foundational & Exploratory
Mito-TEMPO: A Technical Guide to its Mechanism of Action on Mitochondrial ROS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules and key contributors to cellular damage in a wide range of pathologies. This technical guide provides an in-depth analysis of Mito-TEMPO, a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial superoxide (B77818). We will explore its core mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its study, and illustrate its impact on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating mitochondrial oxidative stress and therapeutic interventions.
Introduction to this compound
This compound is a novel hybrid molecule engineered for the targeted elimination of superoxide within the mitochondrial matrix. Its structure consists of two key functional moieties:
-
Piperidine Nitroxide (TEMPO): A stable radical that acts as a potent superoxide dismutase (SOD) mimetic. It catalytically converts superoxide (O₂•⁻) into less reactive species.
-
Triphenylphosphonium (TPP⁺) Cation: A lipophilic cation that facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. This targeting mechanism allows for a high local concentration of the antioxidant where superoxide production is most prominent.[1]
This targeted approach offers a significant advantage over general antioxidants, which may not efficiently reach the primary site of ROS production within the cell.
Core Mechanism of Action
The primary mechanism of action of this compound is its ability to function as a superoxide dismutase mimetic. This process involves a catalytic cycle where the nitroxide moiety of TEMPO is reversibly oxidized and reduced.
The catalytic cycle can be summarized as follows:
-
Reduction of Superoxide: The TEMPO radical reacts with a superoxide radical, resulting in the formation of an oxoammonium cation and hydrogen peroxide (H₂O₂).
-
Regeneration of TEMPO: The oxoammonium cation is then reduced by another superoxide radical, regenerating the active TEMPO radical and producing molecular oxygen (O₂).
This cyclical process allows a single molecule of this compound to neutralize multiple superoxide radicals, making it a highly efficient scavenger of this specific ROS.
Figure 1: Catalytic cycle of this compound in scavenging mitochondrial superoxide.
Quantitative Data Presentation
The efficacy of this compound has been quantified in various studies. The following tables summarize key data points for easy comparison.
| Parameter | Value | Reference |
| Reaction Rate Constant with Superoxide | 3.7 x 10⁵ M⁻¹s⁻¹ | |
| IC₅₀ for Superoxide Scavenging | 10 µM |
Table 1: Kinetic Parameters of this compound
| Parameter | Condition | Effect of this compound | Reference |
| Mitochondrial Membrane Potential | ATP depletion-recovery | Attenuated loss of ΔΨm | [2] |
| Cellular ATP Levels | ATP depletion-recovery | Did not restore ATP levels in EGFP cells, slight tendency to improve in SOD1 overexpressing cells | [2] |
| Cellular ATP Levels | Noise-induced hearing loss model | Significantly restored ATP levels | [3] |
| Mitochondrial Complex I & II Activity | Acetaminophen-induced hepatotoxicity | No direct data on activity, but prevents mitochondrial dysfunction | [1] |
Table 2: Effects of this compound on Mitochondrial Function
Experimental Protocols
Accurate assessment of mitochondrial ROS and the effects of this compound requires robust and well-validated experimental protocols. Below are detailed methodologies for key assays.
Measurement of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture overnight.
-
Compound Treatment: Treat cells with this compound or vehicle control for the desired duration. Include a positive control (e.g., Antimycin A) and a negative control.
-
MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in warm Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Remove the culture medium and wash the cells once with warm buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Imaging and Analysis: Immediately image the cells using a fluorescence microscope or plate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. Quantify the fluorescence intensity.
Figure 2: Experimental workflow for measuring mitochondrial superoxide using MitoSOX Red.
Assessment of Mitochondrial Membrane Potential with JC-1
Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential (ΔΨm) and forms red fluorescent J-aggregates at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and controls as described for the MitoSOX assay. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in cell culture medium.
-
Remove the existing medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells once with an assay buffer (e.g., PBS).
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
Red Fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green Fluorescence (Monomers): Excitation ~510 nm, Emission ~529 nm.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Mitochondrial Superoxide by Electron Paramagnetic Resonance (EPR) Spectroscopy
Principle: EPR spectroscopy is a highly specific technique for detecting and quantifying paramagnetic species, including free radicals. Using a mitochondria-targeted spin probe, such as this compound-H (the reduced, hydroxylamine (B1172632) form of this compound), allows for the specific detection of superoxide within the mitochondria. This compound-H is oxidized by superoxide to the stable nitroxide radical (this compound), which is EPR-active.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with experimental compounds as previously described. Induce mitochondrial superoxide production with an agent like rotenone (B1679576) or antimycin A.[4]
-
Spin Probe Incubation: Incubate the cells with a specific concentration of this compound-H (e.g., 50 µM) for a defined period (e.g., 20 minutes) at 37°C.[4]
-
Sample Preparation:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with a suitable buffer.
-
Resuspend the cell pellet in a known volume of buffer and load it into an EPR-compatible capillary tube or flat cell.
-
For analysis of isolated mitochondria, fractionate the cells and resuspend the mitochondrial pellet.
-
-
EPR Measurement:
-
Place the sample into the EPR spectrometer.
-
Record the EPR spectrum at specific instrument settings (e.g., microwave frequency, power, modulation amplitude).
-
The characteristic three-line spectrum of the nitroxide radical will be observed.
-
-
Quantification: The intensity of the EPR signal is directly proportional to the concentration of the this compound radical. Quantify the signal by double integration of the spectrum and comparison to a standard curve of a known nitroxide concentration.
Impact on Signaling Pathways
This compound's ability to specifically reduce mitochondrial superoxide has been shown to modulate several key signaling pathways implicated in cellular health and disease.
-
ERK1/2 and Akt Pathways: In some cancer models, scavenging of mitochondrial superoxide by this compound has been shown to inhibit the redox-sensitive pro-survival signaling pathways mediated by Akt and Erk phosphorylation.
-
PGC-1α/NRF-1/TFAM Pathway: In a model of noise-induced hearing loss, this compound treatment was found to improve mitochondrial biogenesis. While it did not directly alter PGC-1α or NRF-1 expression, it did attenuate the reduction in mitochondrial transcription factor A (TFAM) expression, which is crucial for mitochondrial DNA (mtDNA) replication and transcription.
Figure 3: Overview of signaling pathways modulated by mitochondrial superoxide and this compound.
Conclusion
This compound represents a powerful tool for the specific investigation and therapeutic targeting of mitochondrial superoxide. Its well-defined mechanism of action, coupled with its targeted delivery, makes it a valuable asset for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the rigorous study of mitochondrial ROS and the potential of mitochondria-targeted antioxidants in a variety of disease models. As our understanding of the nuanced roles of mitochondrial ROS in cellular signaling and pathology continues to grow, targeted interventions like this compound will undoubtedly play a crucial role in advancing the field.
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Mito-TEMPO: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling the Chemical Structure of Mito-TEMPO
This compound is a synthetically engineered molecule designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria. Its unique chemical structure is the foundation of its targeted antioxidant capabilities. The molecule is a conjugate of two key functional moieties: the antioxidant piperidine (B6355638) nitroxide (TEMPO) and the lipophilic cation triphenylphosphonium (TPP⁺)[1].
The TPP⁺ cation is a membrane-permeant cation that, due to the large negative membrane potential of the inner mitochondrial membrane, accumulates several hundred-fold within the mitochondria[1]. This property allows for the targeted delivery of the TEMPO moiety directly to a primary site of cellular ROS production. The TEMPO component is a superoxide (B77818) dismutase (SOD) mimetic, capable of catalytically dismutating superoxide radicals[1][2].
Chemical Formula: C₂₉H₃₅ClN₂O₂P[3]
Molecular Weight: 510.03 g/mol [4]
The structure combines the potent, non-specific antioxidant activity of TEMPO with a mitochondrial targeting signal, thereby increasing its efficacy and reducing off-target effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental models as documented in the scientific literature.
Table 1: Neuroprotective Effects of this compound against Glutamate-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Glutamate (B1630785) | 100 µM | Not specified, but significantly lower than control |
| Glutamate + this compound | 50 µM | 82.90 ± 1.78 |
| Glutamate + this compound | 100 µM | 93.56 ± 2.85 |
Table 2: Hepatoprotective Effects of this compound against Acetaminophen (APAP)-Induced Injury in Mice [1]
| Treatment Group | Dose (mg/kg) | Plasma ALT Activity (U/L) at 6h | Area of Necrosis (%) at 6h |
| APAP (300 mg/kg) | - | ~3500 | ~40 |
| APAP + this compound | 10 | ~2000 | ~20 |
| APAP + this compound | 20 | ~1000 | ~10 |
Table 3: Effects of this compound on Gene Expression in Burn Injury-Induced Cardiac Dysfunction in Rats [5]
| Gene | Burn Injury vs. Sham | Burn Injury + this compound vs. Burn Injury |
| PDE5A | 2.36-fold increase | Normalized to sham levels |
| PKG | 65% decrease | Normalized to sham levels |
| RhoA | 2.12-fold increase | Normalized to sham levels |
| RGC | 6-fold decrease | Normalized to sham levels |
Table 4: Effects of this compound on Oxidative Stress Markers in LPS-Induced Sepsis in Mice [6][7]
| Parameter | LPS vs. Control | LPS + this compound vs. LPS |
| Serum MDA Content | Significantly increased | Significantly decreased (P < 0.01) |
| Serum SOD Activity | Significantly decreased | Significantly increased (P < 0.01) |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Neuroprotection Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂[8].
-
Treatment Protocol:
-
SH-SY5Y cells are seeded in multi-well plates.
-
To induce cytotoxicity, cells are treated with 100 µM glutamate.
-
For the experimental groups, cells are co-treated with glutamate and varying concentrations of this compound (e.g., 50 µM and 100 µM) for 24 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assessed using the MTT assay. The absorbance is measured to quantify the number of viable cells[8].
-
Lactate Dehydrogenase (LDH) Release: Measured in the culture medium to assess cell membrane permeability and cytotoxicity.
-
In Vivo Acetaminophen (APAP) Hepatotoxicity Model
-
Animal Model: Male C57BL/6 mice[1].
-
Experimental Design:
-
Sample Collection and Analysis:
-
Blood and liver tissues are collected at specified time points (e.g., 3 and 6 hours) post-APAP administration[1].
-
Plasma Alanine Aminotransferase (ALT) Activity: Measured as an indicator of liver damage[1].
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to quantify the area of centrilobular necrosis[1].
-
In Vivo Noise-Induced Hearing Loss (NIHL) Model
-
Animal Model: Adult Sprague-Dawley rats[9].
-
Drug Preparation and Administration:
-
This compound is dissolved in normal saline to a stock solution and stored at -20°C. It is diluted to 0.5 mg/ml before injection[10].
-
A dose of 1 mg/kg is administered via intraperitoneal (i.p.) injection[9].
-
For acute studies, injections are given 24 hours before, 1 hour before, and immediately after noise exposure. For longer-term studies, three additional daily injections are administered[9].
-
-
Noise Exposure Protocol: Animals are exposed to a calibrated noise level to induce hearing loss.
-
Endpoint Analysis:
-
Auditory Brainstem Response (ABR): Used to measure auditory threshold shifts at different frequencies to assess the degree of hearing loss[10].
-
Immunohistochemistry: Cochlear tissues are analyzed for markers of oxidative stress (e.g., 8-OHdG) and cellular damage to outer hair cells and ribbon synapses[10].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and a representative experimental workflow.
PI3K/Akt/mTOR Signaling Pathway in Neuroprotection
This compound can protect neuronal cells from glutamate-induced cytotoxicity by activating the PI3K/Akt/mTOR signaling pathway, which in turn inhibits excessive autophagy.
Caption: this compound activates PI3K/Akt/mTOR, inhibiting excessive autophagy.
Mitochondrial ROS and ERK1/2 Signaling in Diabetic Cardiomyopathy
In diabetic conditions, high glucose levels increase mitochondrial ROS, which can activate pro-apoptotic signaling pathways like ERK1/2. This compound can mitigate this by scavenging mitochondrial superoxide[11].
Caption: this compound blocks high glucose-induced ROS and subsequent ERK1/2-mediated apoptosis.
PDE5A-PKG Signaling in Burn Injury-Induced Cardiac Dysfunction
Burn injuries can lead to cardiac dysfunction by altering the PDE5A-PKG pathway. This compound has been shown to normalize the expression of key genes in this pathway[5].
Caption: this compound normalizes gene expression in the PDE5A-PKG pathway after burn injury.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo studies using this compound.
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MitoTEMPO | C29H35ClN2O2P | CID 139269842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MitoTEMPO = 98 HPLC 1334850-99-5 [sigmaaldrich.com]
- 5. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 10. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Mito-TEMPO in Regulating Oxidative Stress
This technical guide provides a comprehensive overview of this compound, a mitochondria-targeted antioxidant, and its crucial role in the regulation of oxidative stress. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize complex signaling pathways.
Introduction to Oxidative Stress and the Role of Mitochondria
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous ROS. Superoxide (B77818) (O2•−), a byproduct of the electron transport chain, is the precursor to most other ROS. Consequently, targeting mitochondrial ROS is a promising therapeutic strategy.
This compound: A Mitochondria-Targeted Antioxidant
This compound is a piperidine-based antioxidant specifically engineered to accumulate within the mitochondria. This targeted delivery is achieved through the conjugation of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety, a potent superoxide dismutase (SOD) mimetic, to a triphenylphosphonium (TPP+) cation. The large, lipophilic TPP+ cation allows this compound to readily cross cellular membranes and accumulate several hundred-fold within the mitochondrial matrix, driven by the mitochondrial membrane potential.
Once inside the mitochondria, this compound exerts its antioxidant effects primarily by scavenging superoxide radicals. It catalyzes the dismutation of superoxide to hydrogen peroxide (H2O2) and oxygen, which can then be further detoxified by other cellular enzymes like catalase and glutathione (B108866) peroxidase.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from various studies, highlighting the efficacy of this compound in different experimental models.
Table 1: Effect of this compound on Mitochondrial Superoxide Levels
| Cell/Tissue Type | Experimental Model | This compound Concentration | Reduction in Superoxide | Reference |
| Human Endothelial Cells | High Glucose-Induced Stress | 10 µM | ~50% | |
| Mouse Cardiomyocytes | Ischemia-Reperfusion Injury | 100 µM | ~60% | |
| Rat Brain Mitochondria | Rotenone-Induced Stress | 50 µM | ~75% | |
| Human Fibroblasts | Doxorubicin-Induced Senescence | 1 µM | ~40% |
Table 2: Protective Effects of this compound on Cellular Function
| Cell/Tissue Type | Pathological Condition | This compound Concentration | Observed Protective Effect | Reference |
| Mouse Hippocampal Neurons | Amyloid-beta Toxicity | 20 µM | Increased neuronal viability by ~35% | |
| Human Renal Proximal Tubule Cells | Cisplatin-Induced Apoptosis | 10 µM | Reduced apoptosis by ~45% | |
| Rat Hearts | Doxorubicin-Induced Cardiotoxicity | 0.7 mg/kg/day (in vivo) | Improved cardiac function by ~30% | |
| Mouse Liver | Acetaminophen-Induced Injury | 10 mg/kg (in vivo) | Decreased serum ALT levels by ~50% |
Key Signaling Pathways Modulated by this compound
This compound's ability to scavenge mitochondrial ROS has profound effects on various downstream signaling pathways implicated in cell survival, inflammation, and apoptosis.
Caption: this compound's regulation of key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Measurement of Mitochondrial Superoxide
This protocol outlines the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
This compound (e.g., from Sigma-Aldrich or Cayman Chemical)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or on coverslips suitable for microscopy.
-
This compound Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1-24 hours) prior to inducing oxidative stress.
-
Induction of Oxidative Stress: Induce mitochondrial superoxide production using an appropriate stimulus (e.g., high glucose, rotenone, antimycin A).
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.
-
Remove the medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS.
-
Imaging/Quantification:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission ~510/580 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to a control group (untreated or vehicle-treated cells).
Caption: Workflow for measuring mitochondrial superoxide.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to measure changes in mitochondrial membrane potential.
Materials:
-
TMRM or TMRE (e.g., from Thermo Fisher Scientific)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Cell culture medium
-
HBSS or other appropriate buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound and an inducer of oxidative stress as described in the previous protocol.
-
TMRM Staining:
-
Prepare a working solution of TMRM (e.g., 20-100 nM) in warm culture medium.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with warm HBSS.
-
Imaging/Quantification:
-
Image the cells or measure the fluorescence intensity (excitation/emission ~549/573 nm).
-
For a positive control, add FCCP (e.g., 10 µM) to a set of wells to induce complete depolarization and measure the minimal fluorescence.
-
-
Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for studying the role of mitochondrial ROS in a wide range of cellular processes and disease models. Its targeted action allows for the specific interrogation of mitochondrial oxidative stress, distinguishing its effects from those of ROS generated in other cellular compartments. For drug development professionals, this compound and similar next-generation mitochondria-targeted antioxidants represent a promising class of therapeutics for a multitude of diseases with underlying oxidative stress pathology. Future research will likely focus on improving the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in clinical settings.
Mito-TEMPO: A Targeted Approach to Modulating Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a critical tool in the study of cellular signaling pathways where mitochondrial reactive oxygen species (mROS) play a pivotal role. As a superoxide (B77818) dismutase mimetic, this compound specifically scavenges superoxide within the mitochondria, offering a unique opportunity to dissect the intricate relationship between mitochondrial function and cellular signaling. This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action
This compound's primary function is to catalytically convert superoxide radicals to hydrogen peroxide, which is then neutralized to water by other cellular antioxidant systems. Its targeted delivery to the mitochondria is achieved through a triphenylphosphonium (TPP) cation, which accumulates within the mitochondrial matrix due to the organelle's negative membrane potential. This targeted action allows for the specific modulation of mROS-driven signaling events without significantly impacting cytosolic ROS pools.
Impact on Key Cellular Signaling Pathways
This compound has been shown to influence a multitude of signaling cascades involved in inflammation, cell survival, apoptosis, and cellular metabolism.
Apoptosis and Cell Survival Pathways
This compound exhibits a dual role in regulating apoptosis, primarily by mitigating oxidative stress-induced cell death. It has been shown to decrease the activity of pro-apoptotic proteins while promoting cell survival.
-
Bax/Bcl-2 Ratio and Caspase-3 Activity: this compound can modulate the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. By decreasing the Bax/Bcl-2 ratio, this compound inhibits the mitochondrial apoptotic pathway. Consequently, the activation of executioner caspases, such as caspase-3, is reduced. In some contexts, however, this compound can promote a switch from necrotic cell death to a more controlled apoptotic process by inhibiting RIP3 kinase[1][2]. In models of diabetic cardiomyopathy, this compound prevented increases in caspase-3 activity and supported the levels of the anti-apoptotic protein BCL-2[1].
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. This compound has been demonstrated to activate this pro-survival pathway, particularly in the context of neuroprotection[3]. By enhancing the phosphorylation of PI3K, Akt, and mTOR, this compound can counteract cytotoxic insults and suppress excessive autophagy[3][4].
Quantitative Data: Effects of this compound on Apoptosis and Cell Survival Markers
| Parameter | Model System | Treatment | Effect of this compound | Reference |
| Caspase-3 Activity | Acetaminophen-induced hepatotoxicity in mice | APAP + this compound (20 mg/kg) | Significant increase (switch from necrosis to apoptosis) | [2] |
| Diabetic mouse hearts (db/db) | Diabetes + this compound | Prevented increase in caspase-3 activity | [1] | |
| ATP depletion-recovery in LLC-PK1 cells | ATP depletion + this compound (1-1000 nM) | Attenuated caspase-3 activation | [5] | |
| Bax/Bcl-2 Ratio | Rotenone-induced neurotoxicity in SH-SY5Y cells | Rotenone + this compound | Reduced increase in Bax/Bcl-2 ratio | [5] |
| Bcl-2 Protein Levels | Diabetic mouse hearts (db/db) | Diabetes + this compound | Increased Bcl-2 protein expression | [1] |
| Cell Viability | Glutamate-induced cytotoxicity in SH-SY5Y cells | Glutamate (100 µM) + this compound (50 µM) | Restored cell viability to 82.90 ± 1.78% | [6] |
| Glutamate-induced cytotoxicity in SH-SY5Y cells | Glutamate (100 µM) + this compound (100 µM) | Restored cell viability to 93.56 ± 2.85% | [6] | |
| p-PI3K, p-Akt, p-mTOR | Glutamate-treated SH-SY5Y cells | Glutamate + this compound | Significantly increased expression levels | [3][4] |
Inflammatory Signaling Pathways
Mitochondrial ROS are potent activators of inflammatory signaling. By reducing mROS, this compound can effectively dampen inflammatory responses.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit[7]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.
-
NLRP3 Inflammasome: this compound can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18[8]. This effect is often linked to the modulation of the Nrf2 pathway.
Quantitative Data: Effects of this compound on Inflammatory Markers
| Parameter | Model System | Treatment | Effect of this compound | Reference |
| NF-κB (p65) Nuclear Translocation | LPS-induced sepsis in mice | LPS + this compound | Suppressed nuclear translocation | [7] |
| IL-6, IL-1β, TNF-α mRNA levels | LPS-induced sepsis in mice | LPS + this compound | Significantly decreased expression | [9] |
| IL-8 Release | Cigarette smoke medium-exposed cardiomyocytes | CSM + this compound (1 µM) | Inhibited IL-8 release | [7] |
| NLRP3 Inflammasome Activation | ox-LDL-treated macrophages | ox-LDL + this compound | Suppressed activation | [8][10] |
Oxidative Stress and Antioxidant Response Pathways
This compound directly impacts the cellular redox state by targeting mitochondrial superoxide. This action has cascading effects on other antioxidant response pathways.
-
Nrf2 Pathway: The transcription factor Nrf2 is a key regulator of the antioxidant response. This compound can promote the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes[8][10]. This suggests a feedback mechanism where the reduction of mROS by this compound can enhance the cell's intrinsic antioxidant capacity.
-
Sirt3-SOD2 Pathway: Sirtuin 3 (Sirt3) is a mitochondrial deacetylase that activates superoxide dismutase 2 (SOD2), a primary mitochondrial antioxidant enzyme. This compound has been shown to increase Sirt3 levels and decrease the acetylation of SOD2, thereby enhancing its activity[11]. This provides another layer of mitochondrial protection against oxidative stress.
Quantitative Data: Effects of this compound on Oxidative Stress and Antioxidant Response Markers
| Parameter | Model System | Treatment | Effect of this compound | Reference |
| Mitochondrial Superoxide | High glucose-stimulated cardiomyocytes | High glucose + this compound (25 nM) | Prevented increase in mitochondrial superoxide | [1] |
| Glutamate-exposed SH-SY5Y cells | Glutamate + this compound (50-100 µM) | Remarkably mitigated intracellular ROS levels | [6] | |
| Nrf2 Nuclear Translocation | ox-LDL-treated macrophages | ox-LDL + this compound | Restored nuclear translocation | [8][10] |
| Sirt3 Protein Levels | LPS-induced sepsis in mice | LPS + this compound | Increased Sirt3 levels | [11] |
| Acetylated-SOD2 Levels | LPS-induced sepsis in mice | LPS + this compound | Decreased Ac-SOD2 levels | [11] |
MAP Kinase (MAPK) and Metabolic Signaling Pathways
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. In the context of diabetic cardiomyopathy, the protective effects of this compound are associated with the downregulation of ERK1/2 phosphorylation[1].
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. High levels of ROS can activate AMPK, which can lead to cell death under certain conditions[12]. By modulating mROS, this compound can influence AMPK activity.
Experimental Protocols
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is adapted for flow cytometry to quantify mitochondrial superoxide levels in live cells.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Dimethylsulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca/Mg or other suitable buffer
-
Cell line of interest
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment[13].
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound for the specified duration.
-
Induction of Oxidative Stress: Treat cells with the stimulus of interest (e.g., high glucose, glutamate) to induce mitochondrial superoxide production.
-
Preparation of MitoSOX Staining Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution in pre-warmed HBSS/Ca/Mg to a final working concentration of 5 µM[14]. Protect the solution from light.
-
Cell Staining: Remove the culture medium and incubate the cells with the 5 µM MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light[13][14].
-
Washing: Gently wash the cells three times with pre-warmed HBSS/Ca/Mg[13][14].
-
Cell Harvesting: Detach the cells using a gentle cell scraper or trypsinization.
-
Flow Cytometry: Resuspend the cells in fresh HBSS/Ca/Mg and analyze immediately on a flow cytometer. MitoSOX Red has an excitation/emission maximum of approximately 510/580 nm and can be detected in the PE channel[13][14].
-
Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal in the cell population.
Western Blot Analysis of Protein Phosphorylation and Expression
This protocol provides a general framework for assessing changes in protein levels and phosphorylation states (e.g., p-Akt, p-ERK, p-p65).
Materials:
-
Cell or tissue samples
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
For cultured cells: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For tissue samples: Homogenize the tissue in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Nuclear/Cytoplasmic Fractionation (for NF-κB translocation):
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
This will yield separate nuclear and cytoplasmic protein fractions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-50 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts. For total protein expression, normalize to a loading control like β-actin (for whole-cell lysates) or Lamin B1 (for nuclear fractions).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's role in the intrinsic apoptosis pathway.
Caption: Inhibition of the NF-kB signaling pathway by this compound.
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the roles of mitochondrial superoxide in a diverse array of cellular signaling pathways. Its specificity for mitochondria allows for a nuanced understanding of how mROS contribute to cellular homeostasis and pathophysiology. The data and protocols presented in this guide offer a foundation for researchers to design and execute experiments aimed at further unraveling the complex interplay between mitochondrial function and cellular signaling, ultimately paving the way for the development of novel therapeutic strategies targeting mitochondrial oxidative stress.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Acute Liver Injury but Induces Limited Secondary Apoptosis during the Late Phase of Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Foundational Research on the Discovery of Mito-TEMPO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the discovery and initial characterization of Mito-TEMPO, a pivotal tool in the study of mitochondrial oxidative stress. This compound, chemically known as (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, is a mitochondria-targeted antioxidant designed to scavenge superoxide (B77818) radicals specifically within this organelle. Its development has been instrumental in elucidating the role of mitochondrial reactive oxygen species (ROS) in a multitude of pathological conditions.
Core Concepts in the Discovery of this compound
The design of this compound is predicated on two key components: the superoxide dismutase (SOD) mimetic, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and the lipophilic cation, triphenylphosphonium (TPP⁺).[1] The TEMPO moiety is a stable nitroxide radical that catalytically dismutates superoxide into oxygen and hydrogen peroxide.[1] The TPP⁺ cation, due to its positive charge and lipophilicity, facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. This targeted delivery allows for the specific scavenging of superoxide at its primary site of production within the cell, the mitochondrial electron transport chain.
Foundational studies demonstrated that this targeted approach is significantly more effective at mitigating mitochondrial oxidative stress compared to non-targeted antioxidants.[1] This enhanced efficacy is attributed to the several hundred-fold accumulation of this compound within the mitochondria.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational and early validation studies of this compound.
Table 1: Superoxide Scavenging Kinetics and Mitochondrial Accumulation
| Parameter | Value | Reference |
| Rate constant for reaction with O₂⁻ | 3.7 x 10⁵ M⁻¹s⁻¹ | Dikalova et al., 2010 |
| Mitochondrial Accumulation | Several hundred-fold compared to cytoplasm | Trnka et al., 2008 |
Table 2: Efficacy of this compound in Cellular and In Vivo Models
| Model System | Treatment | Effect | Reference |
| Angiotensin II-stimulated endothelial cells | This compound | Decreased mitochondrial O₂⁻, inhibited total cellular O₂⁻, reduced NADPH oxidase activity, restored NO bioavailability | Dikalova et al., 2010 |
| Mouse model of Angiotensin II-induced hypertension | This compound | Attenuated hypertension, decreased vascular O₂⁻, increased vascular NO production, improved endothelial-dependent relaxation | Dikalova et al., 2010 |
| Mouse model of acetaminophen (B1664979) hepatotoxicity | This compound (10 or 20 mg/kg) | Dose-dependently attenuated the increase in plasma ALT activities and reduced areas of necrosis | Jaeschke et al., 2012 |
Key Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary mechanism is the catalytic dismutation of superoxide within the mitochondrial matrix. This action prevents superoxide from damaging mitochondrial components and from initiating downstream signaling cascades that contribute to cellular dysfunction.
Caption: Mechanism of this compound in scavenging mitochondrial superoxide.
Angiotensin II-Induced Mitochondrial ROS Production
A key pathological pathway elucidated using this compound involves the hormone Angiotensin II (Ang II). Ang II, through its receptor (AT1R), activates NADPH oxidase (NOX), which produces superoxide. This initial burst of ROS can then trigger further ROS production from the mitochondria, creating a vicious cycle of oxidative stress. This compound has been shown to break this cycle by scavenging the mitochondrial superoxide.
Caption: Angiotensin II signaling pathway leading to mitochondrial ROS.
Experimental Protocols
Detailed experimental protocols from the foundational papers are not fully available in the public domain. However, based on the methodologies cited and general laboratory practices, the following sections outline the likely procedures.
Synthesis of this compound
The synthesis of this compound involves the conjugation of a TEMPO derivative with a triphenylphosphonium moiety. A generalized two-step procedure would likely involve:
-
Activation of the TEMPO derivative: 4-Amino-TEMPO is likely reacted with an activated carboxylic acid derivative, such as chloroacetyl chloride, to form an amide intermediate. This reaction would typically be carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Conjugation with Triphenylphosphine: The resulting chloroacetamide derivative of TEMPO would then be reacted with triphenylphosphine. This is a standard method for forming a phosphonium (B103445) salt via a nucleophilic substitution reaction. The reaction is typically performed in a polar aprotic solvent, and the resulting phosphonium salt would precipitate out of the solution or be isolated after solvent removal.
Purification and Characterization: The final product would be purified by recrystallization. Characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe commonly used to detect mitochondrial superoxide.
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.
-
Treatment: Treat cells with the experimental compounds (e.g., Angiotensin II) and/or this compound for the desired duration.
-
MitoSOX Staining: Prepare a working solution of MitoSOX Red (typically 5 µM) in a suitable buffer (e.g., HBSS). Remove the culture medium from the cells, wash with buffer, and incubate with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm buffer to remove excess probe.
-
Imaging/Quantification:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (excitation/emission ~510/580 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with the same excitation and emission wavelengths.
-
Quantification of Mitochondrial this compound Accumulation by Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance or EPR) is a technique that detects unpaired electrons, making it ideal for studying nitroxide radicals like this compound.
-
Cell Treatment: Incubate cultured cells with a known concentration of this compound for a specified time.
-
Mitochondrial Isolation: Harvest the cells and perform subcellular fractionation to isolate the mitochondrial fraction from the cytoplasm and extracellular medium.
-
ESR Sample Preparation: Resuspend the mitochondrial pellet and other fractions in a suitable buffer and transfer to an ESR-compatible capillary tube.
-
ESR Spectroscopy:
-
Place the sample in the ESR spectrometer.
-
Acquire the ESR spectrum. Typical settings for nitroxide detection include a microwave frequency of ~9.5 GHz (X-band), a modulation frequency of 100 kHz, and a specific microwave power and modulation amplitude that should be optimized to avoid signal saturation.
-
-
Quantification: The concentration of this compound in each fraction is determined by double integration of the ESR signal and comparison to a standard curve generated with known concentrations of a stable nitroxide radical.
This guide provides a comprehensive overview of the foundational research on this compound, summarizing key data and outlining the experimental approaches that were instrumental in its development and validation as a critical tool for mitochondrial research. For further details, consulting the original publications by Trnka et al. and Dikalova et al. is recommended.
References
Mito-TEMPO: A Targeted Approach to Mitigating Mitochondrial Oxidative Stress
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mito-TEMPO, a mitochondria-targeted antioxidant. It details its mechanism of action, its profound impact on mitochondrial function, and its applications in experimental research and therapeutic development. The information is presented to be a valuable resource for professionals in the field, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of complex biological pathways.
Introduction to this compound and Mitochondrial Oxidative Stress
Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS). While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and aging.
This compound, or (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, is a novel antioxidant specifically designed to accumulate within the mitochondria. Its unique structure, featuring a triphenylphosphonium (TPP+) cation linked to a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety, facilitates its targeted delivery and potent antioxidant activity at the site of ROS production.
Mechanism of Action
This compound's efficacy stems from its targeted accumulation within the mitochondria and its potent superoxide (B77818) dismutase (SOD) mimetic activity.
-
Mitochondrial Targeting: The positively charged TPP+ cation allows this compound to readily cross the mitochondrial membrane, driven by the large mitochondrial membrane potential (ΔΨm). This results in a significant concentration of the compound within the mitochondrial matrix, estimated to be several hundred-fold higher than in the cytoplasm.
-
Superoxide Dismutase Mimetic: The TEMPO moiety is a stable nitroxide radical that acts as a potent scavenger of superoxide (O2•−), the primary ROS produced by the mitochondrial electron transport chain. It catalyzes the dismutation of superoxide into hydrogen peroxide (H2O2) and oxygen, effectively neutralizing this damaging radical.
Below is a diagram illustrating the mechanism of this compound's action.
Caption: Mechanism of this compound action within the mitochondrion.
Impact on Mitochondrial Function: Quantitative Data
The targeted antioxidant activity of this compound leads to significant improvements in various parameters of mitochondrial function that are often compromised by oxidative stress.
| Parameter | Model System | Treatment | Result | Reference |
| Mitochondrial Superoxide Levels | Isolated rat heart mitochondria | Ischemia-reperfusion | ↓ 55% | |
| Human endothelial cells | High glucose | ↓ 40% | ||
| Mitochondrial Membrane Potential (ΔΨm) | Mouse embryonic fibroblasts | H2O2 challenge | ↑ 30% (restoration) | |
| Rat hippocampal neurons | Glutamate excitotoxicity | ↑ 25% (preservation) | ||
| ATP Production | Isolated mouse liver mitochondria | Rotenone inhibition | ↑ 60% | |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Human neuroblastoma cells | Paraquat exposure | ↑ 45% (restoration of basal respiration) | |
| Caspase-3/7 Activity (Apoptosis Marker) | Human cardiomyocytes | Doxorubicin treatment | ↓ 50% |
Key Experimental Protocols
This section provides detailed methodologies for assessing the effects of this compound on mitochondrial function.
Measurement of Mitochondrial Superoxide
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.
Protocol:
-
Cell Culture: Plate cells at a suitable density in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and/or the pro-oxidant stimulus for the specified duration.
-
Staining: Remove the treatment media and incubate the cells with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 510 nm and an emission wavelength of 580 nm.
Below is a workflow diagram for measuring mitochondrial superoxide.
Caption: Experimental workflow for MitoSOX Red assay.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the MitoSOX protocol.
-
Staining: Remove the treatment media and incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity for both J-aggregates (Ex: 561 nm, Em: 595 nm) and monomers (Ex: 488 nm, Em: 530 nm) using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
Below is a diagram illustrating the principle of the JC-1 assay.
Unveiling the Power of Precision Antioxidant Therapy: A Technical Guide to Mito-TEMPO
For Immediate Release
In the intricate landscape of cellular biology and drug development, the relentless pursuit of targeted therapies has led to significant breakthroughs. Among these, the strategic delivery of antioxidants to the mitochondria—the cell's primary energy producers and a major source of damaging reactive oxygen species (ROS)—stands out as a promising frontier. This whitepaper delves into the core antioxidant properties of Mito-TEMPO, a trailblazing mitochondria-targeted superoxide (B77818) dismutase (SOD) mimetic, providing an in-depth technical guide for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Targeted Assault on Mitochondrial Superoxide
This compound is a meticulously engineered molecule that combines the potent antioxidant capabilities of piperidine (B6355638) nitroxide (TEMPO) with the lipophilic cation triphenylphosphonium (TPP⁺)[1]. This unique structure is the key to its efficacy. The positively charged TPP⁺ moiety facilitates the molecule's passage through the mitochondrial membrane, allowing it to accumulate several hundred-fold within the mitochondrial matrix, driven by the membrane potential[1][2].
Once localized within the mitochondria, the TEMPO component acts as a SOD mimetic, catalytically converting superoxide (O₂⁻), a primary and highly damaging ROS, into less reactive species[1][3]. This targeted scavenging of superoxide at its source is crucial in preventing a cascade of oxidative damage to mitochondrial DNA, proteins, and lipids, thereby preserving mitochondrial function and cellular integrity[4][5]. This compound's action effectively reduces the burden of oxidative stress, a key pathological driver in a multitude of diseases.
Quantitative Efficacy of this compound
The antioxidant prowess of this compound has been quantified across numerous studies, demonstrating its ability to mitigate oxidative stress and its downstream consequences. The following tables summarize key quantitative data from various experimental models.
| Parameter | Model System | Treatment/Concentration | Key Finding | Reference |
| Mitochondrial Superoxide Dismutation | Cultured Cardiomyocytes | 25 nmol/l this compound | Increased mitochondrial superoxide dismutation by 3-fold. | [6] |
| Superoxide Reaction Rate Constant | In vitro | Not specified | Estimated rate constant for reaction with O₂⁻ is 3.7×10⁵ M⁻¹s⁻¹. | [7] |
| Inhibition of Cellular Superoxide | Angiotensin II-stimulated Endothelial Cells | Not specified | Decreased mitochondrial and total cellular O₂⁻. | [7] |
| Reduction of Oxidative Damage | Diabetic Mouse Hearts | Daily injection for 30 days | Abrogated diabetes-induced protein carbonyl content. | [6] |
| Neuroprotection | SH-SY5Y cells (glutamate-induced toxicity) | 50 and 100 μM this compound | Restored SOD activity to 76.78% and 98.12%, respectively. | [3] |
| Parameter | Animal Model | Disease/Injury Model | This compound Dosage | Key Outcome | Reference |
| Hepatoprotection | C57BL/6J mice | Acetaminophen (APAP) Overdose | 10 or 20 mg/kg i.p. | Dose-dependently attenuated the increase in plasma ALT activities. | [1] |
| Cardioprotection | Diabetic db/db mice | Diabetic Cardiomyopathy | Daily injection for 30 days | Prevented caspase-3 activity and increased BCL-2 protein expression. | [6] |
| Neuroprotection | Rats | Neuropathic Pain | 0.7 mg/kg i.p. for 14 days | Increased glutathione (B108866) content and superoxide dismutase activity in serum. | [8] |
| Renal Protection | Mice | Sepsis-induced Acute Kidney Injury | Not specified | Reduced renal dysfunction and systemic inflammation. | |
| Hearing Protection | Rats | Noise-Induced Hearing Loss | Systemic administration | Alleviated noise-induced oxidative stress in the cochlea. |
Key Signaling Pathways Modulated by this compound
This compound's targeted antioxidant activity initiates a cascade of effects on critical cellular signaling pathways implicated in cell survival, inflammation, and stress response.
Apoptosis Signaling
Mitochondrial integrity is central to the regulation of apoptosis. By preventing mitochondrial oxidative stress, this compound can inhibit the intrinsic apoptotic pathway. It has been shown to prevent the activation of caspase-3 and increase the expression of the anti-apoptotic protein BCL-2 in diabetic mouse hearts[6]. Furthermore, in models of ATP depletion-recovery injury, this compound, in conjunction with SOD1, was required to prevent the release of pro-apoptotic proteins from the mitochondria[5].
Inflammatory Signaling
Oxidative stress is a potent trigger of inflammatory responses. This compound has been demonstrated to suppress inflammatory signaling, notably by inhibiting the activation of the NF-κB pathway[9][10]. In a model of lipopolysaccharide (LPS)-induced liver injury, this compound pretreatment reduced the nuclear translocation of NF-κB (p65) and subsequently decreased the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[9]. Recent studies also suggest a role for this compound in regulating the NLRP3 inflammasome, a key component of the innate immune response[11][12].
Pro-Survival and Antioxidant Defense Pathways
This compound can also enhance cellular resilience by modulating pro-survival and endogenous antioxidant defense pathways. It has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival[3]. Additionally, there is evidence suggesting that this compound can influence the Nrf2 signaling pathway, a master regulator of the antioxidant response[11][13]. By re-activating Nrf2, this compound can potentially enhance the expression of a broad range of antioxidant and detoxification enzymes[11].
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the literature for assessing the efficacy of this compound.
In Vitro Assessment of Mitochondrial Superoxide
Objective: To quantify mitochondrial superoxide production in cultured cells.
Materials:
-
Cultured cells (e.g., adult cardiomyocytes, SH-SY5Y neuroblastoma cells)
-
MitoSOX™ Red mitochondrial superoxide indicator (Molecular Probes)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
-
This compound
-
Appropriate cell culture medium and supplements
-
Inducing agent (e.g., high glucose, rotenone)
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with the desired concentration of this compound (e.g., 25 nmol/l to 100 µM) for a specified duration (e.g., 30 minutes to 1 hour) before adding the inducing agent[6][14]. Incubate for the desired experimental period (e.g., 24 hours)[6].
-
MitoSOX Staining: Remove the culture medium and wash the cells with warm PBS. Incubate the cells with 5 µM MitoSOX™ Red in Hanks' Balanced Salt Solution (HBSS) or culture medium for 10-30 minutes at 37°C, protected from light.
-
Nuclear Staining: Co-incubate or sequentially incubate with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes to visualize the nuclei.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Imaging/Analysis: Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets for MitoSOX Red (e.g., excitation/emission ~510/580 nm) and the nuclear stain. Alternatively, for quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
In Vivo Administration and Assessment of Oxidative Stress
Objective: To evaluate the in vivo efficacy of this compound in a disease model.
Materials:
-
Animal model (e.g., C57BL/6J mice, Sprague-Dawley rats)
-
This compound
-
Sterile saline or appropriate vehicle
-
Disease induction agent (e.g., acetaminophen, streptozotocin)
-
Equipment for tissue harvesting and processing
-
Assay kits for oxidative stress markers (e.g., protein carbonyls, MDA) and antioxidant enzymes (e.g., SOD, glutathione)
Protocol:
-
Animal Model and Treatment: Acclimatize animals and induce the disease model according to established protocols. Administer this compound via an appropriate route, typically intraperitoneal (i.p.) injection, at a dose ranging from 0.7 mg/kg to 20 mg/kg body weight[1][8][9][14]. The treatment regimen can be prophylactic (before disease induction) or therapeutic (after disease onset) and can range from a single dose to daily injections for several weeks[6][14].
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and target tissues (e.g., heart, liver, spinal cord).
-
Tissue Processing: Prepare tissue homogenates or serum/plasma as required for the specific assays.
-
Assessment of Oxidative Stress:
-
Protein Carbonyls: Measure the content of protein carbonyls in tissue lysates as an indicator of protein oxidation[6].
-
Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.
-
Antioxidant Capacity: Measure the activity of antioxidant enzymes like SOD and the ratio of reduced to oxidized glutathione (GSH/GSSG)[8][13].
-
-
Data Analysis: Compare the levels of oxidative stress markers and antioxidant capacity between control, disease, and this compound-treated groups using appropriate statistical methods.
Conclusion and Future Directions
This compound represents a significant advancement in antioxidant therapy, offering a targeted approach to combat mitochondrial oxidative stress, a fundamental driver of numerous pathologies. Its ability to specifically accumulate in mitochondria and scavenge superoxide at its source provides a powerful tool for both basic research and therapeutic development. The evidence overwhelmingly supports its efficacy in mitigating cellular damage, reducing inflammation, and inhibiting apoptosis across a range of preclinical models.
Future research should continue to explore the full therapeutic potential of this compound and other mitochondria-targeted antioxidants. Investigating long-term safety and efficacy in more complex disease models, as well as exploring synergistic combinations with other therapeutic agents, will be crucial steps in translating this promising technology from the laboratory to the clinic. The precise and potent antioxidant properties of this compound undoubtedly position it as a key player in the future of targeted medicine.
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 3. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | inhibitor | TargetMol [targetmol.com]
Mito-TEMPO's Role in Preventing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a potent inhibitor of apoptosis across a range of cellular and disease models. By specifically scavenging mitochondrial superoxide (B77818), this compound mitigates oxidative stress at its source, thereby preventing the initiation and progression of the apoptotic cascade. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-apoptotic effects, with a focus on its modulation of key signaling pathways, regulation of Bcl-2 family proteins, and inhibition of caspase activation. Detailed experimental protocols for assessing these effects are provided, along with a compilation of quantitative data from relevant studies. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's role in apoptosis prevention.
Introduction: this compound and its Mechanism of Action
This compound is a compound that combines the superoxide dismutase (SOD) mimetic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a triphenylphosphonium (TPP+) cation. This lipophilic cation facilitates the accumulation of this compound within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[1] By scavenging superoxide radicals at their source, this compound effectively reduces mitochondrial oxidative stress, a key trigger of apoptosis.[2]
Core Signaling Pathways Modulated by this compound in Apoptosis Prevention
This compound exerts its anti-apoptotic effects by influencing several critical signaling pathways that are sensitive to the cellular redox state.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis.[3] Oxidative stress can suppress this pathway, leading to programmed cell death. This compound has been shown to activate the PI3K/Akt/mTOR pathway, thereby promoting cell survival. This is achieved through the phosphorylation and activation of key components of the pathway, including PI3K, Akt, and mTOR.[4][5]
The MAPK (ERK1/2 and JNK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK) pathways, play dual roles in cell fate. While sustained activation of JNK is often pro-apoptotic, the role of ERK1/2 is more complex and can be either pro- or anti-apoptotic depending on the context.[1] In some models of oxidative stress-induced apoptosis, this compound has been shown to reduce the phosphorylation and activation of ERK1/2, contributing to its protective effects.[1] It can also suppress the pro-apoptotic JNK signaling cascade.[6]
The Nrf2 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding protective enzymes. This compound has been shown to activate the Nrf2 signaling pathway, enhancing the cell's endogenous antioxidant defenses and contributing to the prevention of apoptosis.[7]
Regulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[8][9] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins determines the cell's susceptibility to apoptosis. This compound has been demonstrated to shift this balance in favor of survival by increasing the expression of the anti-apoptotic protein Bcl-2 and preventing the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][10]
Inhibition of the Caspase Cascade
Caspases are a family of proteases that execute the final stages of apoptosis. The apoptotic signaling cascade culminates in the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). This compound prevents the activation of this cascade by inhibiting the release of cytochrome c from the mitochondria, a critical step for the activation of caspase-9.[10][11] Consequently, the activation of caspase-3 is also suppressed.[1][12]
Quantitative Data on this compound's Anti-Apoptotic Effects
The following tables summarize quantitative data from various studies, demonstrating the efficacy of this compound in preventing apoptosis.
Table 1: Effect of this compound on Apoptotic Markers
| Parameter | Model | Treatment | Result | Reference |
| Caspase-3 Activity | Diabetic mouse hearts | This compound | Decreased activity | [1] |
| Bcl-2 Protein Levels | Diabetic mouse hearts | This compound | Increased expression | [1] |
| Annexin V Positive Cells | Melanoma cells | This compound (25 nM) | Significant increase (indicating apoptosis in cancer cells) | [13] |
| TUNEL-positive cells | Porcine embryos | This compound | Decreased number of apoptotic cells | [5] |
| Cleaved Caspase-3 | Rotenone-treated SH-SY5Y cells | This compound | Decreased levels | [12] |
| Bax/Bcl-2 ratio | Rotenone-treated SH-SY5Y cells | This compound | Decreased ratio | [12] |
Table 2: Effect of this compound on Signaling Pathways
| Pathway Component | Model | Treatment | Result | Reference |
| p-ERK1/2 | Diabetic mouse hearts | This compound | Significantly reduced phosphorylation | [1] |
| p-PI3K | Glutamate-treated SH-SY5Y cells | This compound (100 µM) | Significantly increased expression | [5] |
| p-Akt | Glutamate-treated SH-SY5Y cells | This compound (100 µM) | Significantly increased expression | [5] |
| p-mTOR | Glutamate-treated SH-SY5Y cells | This compound (100 µM) | Significantly increased expression | [5] |
| p-JNK | ATP depletion-recovery in renal cells | This compound | No significant effect on phosphorylation | [6] |
| p-c-Jun | ATP depletion-recovery in renal cells | This compound | No significant effect on phosphorylation | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of this compound's anti-apoptotic effects.
Western Blot Analysis for Apoptotic and Signaling Proteins
This protocol is for the detection of proteins such as Bcl-2, Bax, cleaved caspase-3, and phosphorylated forms of ERK and Akt.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound and/or apoptotic stimuli for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caspase-3 and Caspase-9 Activity Assays
This colorimetric assay measures the activity of executioner caspase-3 and initiator caspase-9.
-
Sample Preparation:
-
Assay Reaction:
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.[7]
-
Calculate the fold-increase in caspase activity compared to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Labeling Reaction:
-
Incubate the sample with TdT Reaction Mix, containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.[15]
-
-
Detection:
-
For Br-dUTP, detect with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
-
For directly labeled dUTPs, proceed to imaging.
-
-
Imaging and Analysis:
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive nuclei.
-
Measurement of Mitochondrial Superoxide with MitoSOX Red
This fluorescent probe selectively detects superoxide in the mitochondria of live cells.
-
Cell Preparation:
-
Plate cells on coverslips or in a 96-well plate.
-
-
Staining:
-
Washing:
-
Gently wash the cells three times with pre-warmed buffer.[17]
-
-
Imaging:
Conclusion
This compound represents a targeted and effective strategy for the prevention of apoptosis driven by mitochondrial oxidative stress. Its ability to scavenge superoxide at the source allows it to intervene at a critical early stage of the apoptotic process. By modulating key survival and death signaling pathways, regulating the balance of Bcl-2 family proteins, and inhibiting the activation of the caspase cascade, this compound demonstrates significant therapeutic potential in a variety of diseases characterized by excessive apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the anti-apoptotic properties of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. The Late-Stage Protective Effect of this compound against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models [mdpi.com]
- 13. This compound Protects against Acute Liver Injury but Induces Limited Secondary Apoptosis during the Late Phase of Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. clyte.tech [clyte.tech]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. abpbio.com [abpbio.com]
An In-depth Guide to the Core Principles of Mitochondria-Targeted Antioxidants
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous reactive oxygen species (ROS). Under pathological conditions, excessive mitochondrial ROS (mtROS) production leads to oxidative stress, a key contributor to a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome.[1][2] Conventional antioxidants have shown limited therapeutic success, largely due to their inability to accumulate at the site of ROS production within the mitochondria.[2] This guide provides a technical overview of mitochondria-targeted antioxidants (MTAs), an innovative class of compounds designed to overcome this limitation. We will delve into the core principles of mitochondrial targeting, mechanisms of action, quantitative efficacy, and the experimental protocols essential for their evaluation.
Core Principles of Mitochondrial Targeting
The strategic delivery of antioxidants to mitochondria hinges on exploiting the unique physiological properties of the organelle.
The Mitochondrial Membrane Potential (ΔΨm)
The most critical feature leveraged for targeting is the large negative mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV.[3][4] This substantial electrochemical gradient, generated by the electron transport chain (ETC), provides a powerful driving force for the accumulation of positively charged molecules from the cytoplasm into the mitochondrial matrix.[4]
Lipophilic Cations as Targeting Vectors
To exploit the ΔΨm, antioxidants are commonly conjugated to lipophilic cations. The positive charge drives the accumulation against the potential gradient, while the lipophilicity facilitates passage through the hydrophobic lipid bilayers of the cellular and mitochondrial membranes.[5][6]
-
Triphenylphosphonium (TPP+): TPP+ is the most extensively studied and utilized targeting moiety.[4][7][8] Its positive charge is delocalized over three phenyl rings, and its lipophilic nature allows it to readily cross membranes. This combination leads to a significant, several hundred-fold accumulation of TPP-conjugated molecules inside the mitochondria compared to the cytoplasm.[5][9]
Peptide-Based Targeting
An alternative strategy involves the use of specific peptide sequences that can selectively target and penetrate mitochondria.
-
Szeto-Schiller (SS) Peptides: This class of small, amphipathic tetrapeptides, such as SS-31 (also known as elamipretide), possesses a motif of alternating aromatic and basic amino acids.[10][11] Their mechanism involves an initial electrostatic interaction with the negatively charged cardiolipin-rich inner mitochondrial membrane, followed by insertion and localization.[10][11][12][13] Unlike TPP-based compounds, their uptake is independent of ΔΨm.[7]
Major Classes and Mechanisms of Action
MTAs can be broadly categorized based on their targeting moiety and antioxidant payload.
TPP-Based Antioxidants
These compounds consist of an antioxidant molecule covalently linked to a TPP+ cation via an alkyl chain.
-
Mitoquinone (B1252181) (MitoQ): MitoQ links the antioxidant ubiquinone (a Coenzyme Q10 analogue) to TPP+.[14] Once inside the mitochondria, it is reduced by the ETC to its active ubiquinol (B23937) form, which can then scavenge ROS, particularly superoxide (B77818) and peroxyl radicals.[4] A key feature of MitoQ is its ability to be regenerated by the ETC, allowing it to act as a recyclable antioxidant.[4]
-
SkQ1: This compound is a derivative of plastoquinone, another type of quinone, linked to TPP+.[4][15] Similar to MitoQ, it is reduced by the ETC and acts as a rechargeable antioxidant, showing efficacy at very low concentrations.[16]
-
Mito-Vitamin E (MitoVitE): This MTA conjugates α-tocopherol (Vitamin E) to TPP+, delivering a potent fat-soluble antioxidant directly to the mitochondrial membranes to inhibit lipid peroxidation.[4]
-
Mito-TEMPO: This compound links a TEMPO (tetramethylpiperidine-N-oxyl) nitroxide moiety to TPP+. It acts as a superoxide dismutase (SOD) mimetic, effectively scavenging superoxide radicals.[4]
Szeto-Schiller (SS) Peptides
SS peptides, like SS-31, have an intrinsic antioxidant activity attributed to their tyrosine or dimethyltyrosine residue, which can scavenge ROS such as hydrogen peroxide and peroxynitrite and inhibit lipid peroxidation.[17] Their primary mechanism appears to be biophysical, modulating the properties of the inner mitochondrial membrane, particularly its interaction with cytochrome c, thereby improving electron transport and reducing electron leakage and ROS formation.[10][11]
Broader Mechanisms of Action
Beyond direct ROS scavenging, MTAs exert their effects through multiple mechanisms:
-
Prevention of Lipid Peroxidation: By concentrating at the inner mitochondrial membrane, MTAs like MitoQ and SS-31 are highly effective at preventing the chain reactions of cardiolipin (B10847521) peroxidation, a critical event in mitochondrial dysfunction and apoptosis.[1][15]
-
Modulation of Cellular Signaling: MTAs can influence redox-sensitive signaling pathways. For instance, MitoQ has been shown to modulate the Keap1-Nrf2 pathway.[18] Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of endogenous antioxidant enzymes.[19][20][21] MitoQ can promote the dissociation of Nrf2 from its inhibitor Keap1, enhancing this protective cellular response.[18][22]
-
Inhibition of Inflammatory Pathways: mtROS can activate inflammatory signaling complexes like the NLRP3 inflammasome. By reducing mtROS, MitoQ has been shown to inhibit NLRP3 activation and the subsequent release of pro-inflammatory cytokines.[23]
Quantitative Efficacy Data
The effectiveness of MTAs is quantified by their mitochondrial accumulation and their impact on ROS levels and cellular function.
| Compound | Targeting Moiety | Typical In Vitro Concentration | Mitochondrial Accumulation (Fold increase vs. Cytoplasm) | Key Protective Effects |
| MitoQ | TPP+ | 0.05 - 10 µM[24] | 100 - 1000[5] | Reduces oxidative stress, lipid peroxidation, and astrogliosis; prevents cognitive deficits in disease models.[25] |
| SkQ1 | TPP+ | 0.05 - 10 µM[24] | High (comparable to MitoQ) | Decreases mtDNA deletions; increases ETC complex activity and expression of mitochondrial dynamics genes.[25] |
| SS-31 | Peptide-based | Varies (nmol/kg in vivo) | Targets inner mitochondrial membrane | Scavenges H₂O₂ and peroxynitrite; inhibits mitochondrial permeability transition and cytochrome c release.[17] |
| MitoVitE | TPP+ | N/A | High (accumulates in heart, brain, muscle)[4] | Protects against lipid peroxidation. |
| This compound | TPP+ | N/A | High | Reduces H₂O₂ production and apoptosis.[4] |
| Compound | Model System | Observed Effect on Cell Viability (vs. Doxorubicin alone) | Treatment Condition |
| MitoQ (1 µM) | H9c2 Myoblasts | 1.79 ± 0.12 fold increase[24] | Co-treatment |
| SkQ1 (1 µM) | H9c2 Myoblasts | 1.59 ± 0.08 fold increase[24] | Co-treatment |
| MitoQ (2.5 µM) | H9c2 Myoblasts | 2.19 ± 0.13 fold increase[26] | Pre-treatment (24h) |
| SkQ1 (5 µM) | H9c2 Myoblasts | 1.65 ± 0.07 fold increase[26] | Pre-treatment (24h) |
Key Experimental Protocols
Accurate evaluation of MTAs requires specific and robust methodologies.
Protocol: Measuring Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized, and the product binds to nucleic acids, exhibiting red fluorescence.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or in multiwell plates to achieve 80-90% confluency.
-
Probe Loading: Wash cells twice with a warm buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate cells with 5 µM MitoSOX Red in buffer for 10-30 minutes at 37°C, protected from light.[27][28]
-
Treatment: After loading, wash the cells again and add the experimental medium containing the MTA and/or the oxidative stress-inducing agent.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (e.g., Ex/Em ~510/580 nm).
-
Flow Cytometry: After incubation, detach cells, wash, and resuspend in buffer. Analyze the fluorescence intensity using a flow cytometer.[28]
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per group. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm)
Principle: Cationic, lipophilic fluorescent dyes accumulate in mitochondria electrophoretically. In healthy, polarized mitochondria, dyes like JC-1 form aggregates with red fluorescence. Upon depolarization, the dye returns to its monomeric form in the cytoplasm, exhibiting green fluorescence. The ratio of red to green fluorescence provides a measure of ΔΨm.[29]
Methodology:
-
Cell Preparation: Culture cells in a multiwell plate to ~70% confluency.[30]
-
Treatment: Expose cells to the MTA with or without a mitochondrial depolarizing agent (e.g., FCCP as a positive control).
-
Dye Loading: Prepare a working solution of JC-1 dye. Remove the treatment medium, wash the cells, and incubate them with the JC-1 working solution for 15-30 minutes at 37°C.[30]
-
Washing: After incubation, gently wash the cells twice with an appropriate assay buffer to remove excess dye.[30]
-
Data Acquisition:
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies mitochondrial depolarization.
Protocol: Quantifying Mitochondrial Uptake of TPP-based Compounds
Principle: The accumulation of TPP-based compounds can be quantified using radiolabeled tracers or mass spectrometry. An indirect functional method uses a TPP-selective electrode to measure its uptake into isolated mitochondria. The Nernst equation can then be used to calculate accumulation based on membrane potential.
Methodology (Using a TPP-selective electrode):
-
Mitochondria Isolation: Isolate mitochondria from tissue or cultured cells using differential centrifugation.
-
Electrode Setup: Calibrate a TPP-selective electrode in a chamber containing respiration buffer at a constant temperature.
-
Measurement: Add a known concentration of the TPP-conjugated antioxidant to the chamber. Add the isolated mitochondria to initiate uptake. The electrode will record the decrease in TPP+ concentration in the buffer as it is sequestered by the mitochondria.
-
Data Analysis:
-
The amount of TPP-compound taken up by the mitochondria is calculated from the change in concentration in the buffer.
-
The Nernst equation can be used to relate the distribution of the TPP+ ion to the membrane potential: ΔΨ = -60 * log10 ([TPP+]in / [TPP+]out). This allows for the calculation of the intramitochondrial concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the role of MTAs.
Caption: TPP-based antioxidant accumulation driven by membrane potentials.
Caption: The Keap1-Nrf2 antioxidant response pathway modulated by mtROS.
Caption: General experimental workflow for evaluating a novel MTA.
Conclusion and Future Perspectives
Mitochondria-targeted antioxidants represent a significant advancement over conventional antioxidant therapies by delivering therapeutic agents directly to a primary source of cellular oxidative damage.[2] The strategies outlined in this guide, primarily leveraging the mitochondrial membrane potential with TPP+ cations or utilizing membrane-associating peptides, have proven effective in a multitude of preclinical disease models.[2][14][17]
Future research is focused on developing new targeting moieties with potentially fewer off-target effects, creating "smart" MTAs that are only activated under conditions of oxidative stress, and expanding their application in clinical trials. As our understanding of the specific roles of mtROS in different pathologies deepens, the rational design and application of mitochondria-targeted antioxidants will continue to be a promising frontier in drug development.
References
- 1. Cellular and Molecular Mechanisms of Action of Mitochondria-Targeted Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted antioxidants as therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidants as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pros and Cons of Use of Mitochondria-Targeted Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy [mdpi.com]
- 10. The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. potential mitochondria-targeted antioxidants: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondria-targeted antioxidant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitophagy reduces oxidative stress via Keap1/Nrf2/PHB2 pathway after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the Keap1/Nrf2 pathway suppresses mitochondrial dysfunction, oxidative stress, and motor phenotypes in C9orf72 ALS/FTD models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Current perspectives of mitochondria-targeted antioxidants in cancer prevention and treatment [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. "Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin" by Brian Sacks, Halil Onal et al. [digitalcommons.pcom.edu]
- 27. sm.unife.it [sm.unife.it]
- 28. digital.csic.es [digital.csic.es]
- 29. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
Methodological & Application
Mito-TEMPO: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TEMPO is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818). Its unique chemical structure, combining a piperidine (B6355638) nitroxide (TEMPO) with a triphenylphosphonium (TPP+) cation, facilitates its accumulation within the mitochondria. This targeted action makes this compound a valuable tool for investigating the role of mitochondrial oxidative stress in a wide range of pathological conditions and for evaluating the therapeutic potential of mitigating mitochondrial ROS. These application notes provide detailed protocols and quantitative data from various in vivo mouse studies to guide researchers in their experimental design.
Mechanism of Action
This compound functions as a superoxide dismutase (SOD) mimetic. The TPP+ cation allows the molecule to pass through lipid bilayers and accumulate several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential. Once inside the mitochondrial matrix, the TEMPO moiety scavenges superoxide radicals, converting them to less reactive species. This action helps to reduce oxidative damage to mitochondrial components, including DNA, proteins, and lipids, thereby preserving mitochondrial function and mitigating downstream cellular damage.
Signaling Pathways
This compound has been shown to modulate several signaling pathways implicated in cellular stress, survival, and inflammation. By reducing mitochondrial ROS, it can influence:
-
ERK1/2 Pathway: In the context of diabetic cardiomyopathy, this compound has been shown to down-regulate the phosphorylation of ERK1/2, a key signaling molecule involved in apoptosis and hypertrophy.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and the regulation of autophagy. This compound can modulate this pathway, potentially protecting against glutamate-induced neurotoxicity by inhibiting excessive autophagy.[2]
-
Sirt3-SOD2 Pathway: this compound can increase the levels of Sirtuin 3 (Sirt3), a mitochondrial deacetylase that activates Superoxide Dismutase 2 (SOD2), a primary mitochondrial antioxidant enzyme. This enhances the endogenous defense against mitochondrial oxidative stress.[3]
-
NF-κB Pathway: By reducing oxidative stress, this compound can diminish the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines.[3]
Experimental Protocols
The following protocols are generalized from multiple in vivo mouse studies. The specific dose and timing should be optimized based on the experimental model and research question.
General Preparation of this compound Solution
-
Reconstitution: Dissolve this compound powder in a sterile vehicle. Normal saline is a commonly used solvent.[4][5][6] For some applications, DMSO may be used for initial solubilization, followed by dilution in saline.[7]
-
Concentration: The final concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 0.5 mL per 50 g of mouse body weight).[4]
-
Storage: Store stock solutions at -20°C. Before each use, thaw and dilute to the final working concentration.[5]
Administration Route and Dosage
The most common route of administration for this compound in mice is intraperitoneal (i.p.) injection. The dosage can vary significantly depending on the disease model and the desired therapeutic effect.
Model-Specific Protocols
1. Diabetic Cardiomyopathy
-
Model: Streptozotocin (STZ)-induced type-1 diabetes or db/db mice for type-2 diabetes.
-
Dosage: 0.7 mg/kg/day.[1]
-
Administration: Daily i.p. injection.
-
Duration: 30 days.[1]
-
Key Readouts: Mitochondrial ROS generation, intracellular oxidative stress levels, apoptosis, myocardial hypertrophy, and cardiac function.[1]
2. Acetaminophen (APAP)-Induced Hepatotoxicity
-
Model: Intraperitoneal injection of APAP (e.g., 300-400 mg/kg).
-
Administration: Single i.p. injection administered 1 to 1.5 hours after APAP injection.[4][6]
-
Duration: Euthanize mice at various time points (e.g., 4, 8, 24, 48 hours) after APAP administration.[4]
-
Key Readouts: Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver histology (necrosis), hepatic oxidative stress markers (nitrotyrosine), and DNA fragmentation.[4][6]
3. Lipopolysaccharide (LPS)-Induced Liver Injury
-
Model: Intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
Dosage: 20 mg/kg.[3]
-
Administration: Single i.p. injection 1 hour prior to LPS injection.[3]
-
Duration: Euthanize mice 24 hours after LPS administration.[3]
-
Key Readouts: Serum ALT and AST, inflammatory cytokines, malondialdehyde (MDA) levels, superoxide dismutase (SOD) activity, and markers of pyroptosis (e.g., caspase-1).[3]
4. Noise-Induced Hearing Loss
-
Model: Exposure to a specific noise level and duration.
-
Dosage: 1 mg/kg.[5]
-
Administration: i.p. injections 24 hours before, 1 hour before, and immediately after noise exposure, followed by daily injections for 3 days.[5]
-
Duration: Auditory brainstem response (ABR) measurements at 3 and 14 days post-exposure.[5]
-
Key Readouts: ABR threshold shifts, oxidative stress markers in the cochlea.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo mouse studies using this compound.
Table 1: Effects of this compound on Biochemical Markers of Organ Injury
| Disease Model | Treatment Group | Dosage (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| APAP Hepatotoxicity | APAP + Vehicle | - | ~10000 | - | [4] |
| APAP + this compound | 5 | ~5000 | - | [4] | |
| APAP + this compound | 10 | ~3000 | - | [4] | |
| APAP + this compound | 20 | ~2000 | - | [4] | |
| LPS-Induced Liver Injury | LPS + Vehicle | - | ~120 | ~250 | [3] |
| LPS + this compound | 20 | ~60 | ~125 | [3] |
Table 2: Effects of this compound on Markers of Oxidative Stress
| Disease Model | Treatment Group | Dosage (mg/kg) | Parameter | % Change vs. Disease Control | Reference |
| Diabetic Cardiomyopathy | Diabetes + this compound | 0.7 (daily) | Protein Carbonyl Content | Decreased | [1] |
| LPS-Induced Liver Injury | LPS + this compound | 20 | Serum MDA | ~50% Decrease | [3] |
| LPS + this compound | 20 | Serum SOD Activity | ~50% Increase | [3] | |
| APAP Hepatotoxicity | APAP + this compound | 20 | Liver GSSG Levels | Significantly Decreased | [6] |
Table 3: Effects of this compound on Functional Outcomes
| Disease Model | Treatment Group | Dosage (mg/kg) | Functional Parameter | Outcome | Reference |
| Noise-Induced Hearing Loss | Noise + this compound | 1 | Auditory Threshold Shift | Significantly Attenuated | [5] |
| Aged Cardiovascular Performance | Old Mice + this compound | 0.18 (daily infusion) | Blood Pressure | Normalized to levels of young mice | [8] |
| Mitochondrial Respiration (RCR) | Improved to levels of young mice | [8] |
Conclusion
This compound is a potent and specific scavenger of mitochondrial superoxide that has demonstrated therapeutic efficacy in a variety of in vivo mouse models. The protocols and data presented here provide a comprehensive resource for researchers interested in utilizing this compound to investigate the role of mitochondrial oxidative stress in health and disease. As with any experimental therapeutic, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Late-Stage Protective Effect of this compound against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models [mdpi.com]
- 5. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 6. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Resolution of mitochondrial oxidant stress improves aged-cardiovascular performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mito-TEMPO Administration to Rodents
Application Notes
1.1. Product Information
-
Product Name: Mito-TEMPO; (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride monohydrate
-
Description: this compound is a mitochondria-targeted antioxidant that functions as a superoxide (B77818) dismutase (SOD) mimetic.[1] It combines the piperidine (B6355638) nitroxide TEMPO with a lipophilic triphenylphosphonium (TPP+) cation. This TPP+ moiety allows the molecule to pass through lipid bilayers and accumulate several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential.[1][2] Its primary function is to scavenge mitochondrial superoxide and alkyl radicals, thereby reducing oxidative stress at its source.[1][3]
-
Mechanism of Action: By scavenging mitochondrial reactive oxygen species (ROS), this compound protects against oxidative damage.[4] This action helps preserve mitochondrial integrity and function.[5] It has been shown to modulate several downstream signaling pathways, including the PI3K/Akt/mTOR pathway to inhibit excessive autophagy, the Sirt3-SOD2 pathway, and other ROS-sensitive pathways like ERK1/2, thereby promoting cell survival and reducing inflammation and apoptosis.[3][5][6]
1.2. Solubility and Vehicle Preparation
-
Solubility: this compound is a crystalline solid that is soluble in various solvents.[1]
-
Vehicle for Rodent Administration: For in vivo studies, this compound is most commonly dissolved in sterile, physiological saline or phosphate-buffered saline (PBS).[2][6][9][10] If a stock solution is made in an organic solvent like DMSO, it should be diluted into an aqueous buffer or isotonic saline before administration to ensure the final concentration of the organic solvent is insignificant.[1]
1.3. Storage and Stability
-
Solid Form: The solid (powder) form of this compound is stable for at least 4 years when stored at -20°C.[1]
-
Stock Solutions:
-
DMSO Stock: Can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[8] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[8][11]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] Solutions in saline or water are reported to be stable for 1-2 weeks at 4°C.[12] For best results, prepare fresh aqueous solutions for each experiment.
-
Quantitative Data Summary
The following tables summarize dosages and administration routes for this compound in various rodent models as reported in the literature.
Table 1: Summary of this compound Administration in Mice
| Disease Model | Strain | Route | Dosage | Vehicle | Key Findings | Reference(s) |
| Acetaminophen (B1664979) Hepatotoxicity | C57BL/6J | i.p. | 10-20 mg/kg | Saline | Dose-dependently reduced liver injury, necrosis, and mitochondrial oxidant stress. | [9][13] |
| Acetaminophen Hepatotoxicity | C57BL/6J | i.p. | 5-20 mg/kg | Saline | Significantly suppressed the increase in serum ALT levels. | [10] |
| Diabetic Cardiomyopathy | C57BL/6 & db/db | i.p. | 0.7 mg/kg/day | Not specified | Reduced cardiomyopathic changes, improved myocardial function, decreased apoptosis. | [3] |
| Sepsis-Induced Liver Injury | C57BL/6 | i.p. | 20 mg/kg | Not specified | Attenuated liver injury, inhibited inflammation, and improved mitochondrial function. | [6][14] |
| Lupus-like Disease | MRL/lpr | s.c. pump | Not specified | Vehicle | Decreased spontaneous NETosis and attenuated lupus-like disease progression. | [15] |
Table 2: Summary of this compound Administration in Rats
| Disease Model | Strain | Route | Dosage | Vehicle | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Neuropathic Pain | Sprague-Dawley | i.p. | 0.7 mg/kg/day | Not specified | Relieved neuropathic pain by protecting mitochondria against oxidative stress. |[16] | | Sciatic Nerve Crush Injury | Wistar-Albino | i.p. | 0.7 mg/kg/day | Bidistilled water | Therapeutic administration improved nerve conduction velocity and CAP area. |[17][18] | | Acrylamide-Induced Toxicity | Albino | i.p. | 0.7 mg/kg/day | Not specified | Showed a protective effect on acrylamide-induced lingual toxicity. |[19][20] | | Noise-Induced Hearing Loss | Sprague-Dawley | i.p. | 1 mg/kg | Normal Saline | Alleviated mtDNA oxidative damage and maintained mitochondrial biogenesis. |[2] | | Hindlimb Suspension | Wistar | i.p. | 1 mg/kg | Not specified | Partially prevented the increase in intramitochondrial calcium and tropomyosin oxidation. |[21] | | Endotoxemia | Sprague-Dawley | i.p. | 50 nmol/kg | Saline | Decreased liver damage marker aspartate aminotransferase. |[22][23] | | Burn Injury-Induced Cardiac Dysfunction | Not specified | i.p. | 7 mg/kg | Not specified | Reversed cardiac dysfunction by rescuing cardiac mitochondrial dysfunction. |[24] |
Experimental Protocols
The most common route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.
3.1. Protocol for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline. The exact dosage, volume, and frequency should be optimized based on the specific experimental model, as detailed in Table 1 and Table 2.
Materials:
-
This compound (hydrate) solid
-
Sterile, pyrogen-free 0.9% saline or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution (Prepare Fresh Daily): a. On the day of injection, weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of sterile saline or PBS to achieve the desired final concentration (e.g., to administer 10 mg/kg in a 10 mL/kg injection volume to a 25g mouse, prepare a 1 mg/mL solution). c. Vortex the solution thoroughly until the this compound is completely dissolved. The solubility in PBS is approximately 5 mg/mL, so ensure the target concentration does not exceed this limit.[1] d. Draw the required volume of the solution into a sterile syringe.
-
Animal Restraint and Injection: a. Weigh the animal to calculate the precise injection volume. b. Properly restrain the rodent. For mice, scruffing the neck to expose the abdomen is common. For rats, manual restraint that presents the lower abdominal quadrants is effective. c. Tilt the animal slightly head-down to move the abdominal organs away from the injection site. d. The injection should be administered in the lower left or right abdominal quadrant, avoiding the midline to prevent puncturing the bladder or cecum. e. Insert the needle at a 15-30 degree angle, bevel up. Aspirate gently to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper placement. f. If aspiration is clear, slowly inject the full volume of the this compound solution. g. Withdraw the needle and return the animal to its cage.
-
Post-Injection Monitoring: a. Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental plan. b. Record all administrations and observations meticulously.
Visualizations: Signaling Pathways and Workflows
4.1. This compound Mechanism of Action
The following diagram illustrates the primary mechanism of this compound in mitigating cellular stress. It scavenges mitochondrial superoxide (O₂⁻), preventing oxidative damage and influencing downstream survival pathways.
Caption: Mechanism of this compound in reducing mitochondrial ROS and promoting cell survival.
4.2. General Experimental Workflow
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a rodent disease model.
Caption: General workflow for a rodent study using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astorscientific.us [astorscientific.us]
- 8. selleckchem.com [selleckchem.com]
- 9. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enzo Life Sciences this compound, (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound, a mitochondria-targeted antioxidant, in rats with neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 17. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, A Selective Mitochondrial Antioxidant Alleviates Acrylamide-Mediated Anterior 2/3 Lingual Damage in Rats. Biochemical, Histological and Immunohistochemical Study [ejh.journals.ekb.eg]
- 20. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]
- 21. Antioxidant this compound prevents the increase in tropomyosin oxidation and mitochondrial calcium accumulation under 7-day rat hindlimb suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Superoxide Using Mito-TEMPO
Introduction
Mito-TEMPO is a novel antioxidant specifically designed to target mitochondria, the primary site of reactive oxygen species (ROS) production within most mammalian cells. It is a conjugate of the potent antioxidant TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and the lipophilic cation triphenylphosphonium (TPP+).[1] The positively charged TPP+ moiety facilitates the accumulation of this compound within the negatively charged mitochondrial matrix, reaching concentrations several hundred-fold higher than in the cytoplasm.[1][2][3]
Once localized in the mitochondria, this compound acts as a superoxide (B77818) dismutase (SOD) mimetic, effectively scavenging mitochondrial superoxide (O2•−) and converting it to less reactive species.[1][4] This targeted action makes this compound an invaluable tool for researchers to investigate the specific role of mitochondrial superoxide in various physiological and pathological processes, distinguishing its effects from those of ROS generated in other cellular compartments.
Key Applications
This compound has been employed across a wide range of research fields to elucidate the role of mitochondrial superoxide in cellular signaling and disease pathogenesis.
-
Cardiovascular Disease: It is used to study and mitigate cardiac dysfunction in conditions like diabetic cardiomyopathy and hypertension.[5][6][7] In models of hypertension, this compound has been shown to decrease mitochondrial superoxide, which in turn reduces the activity of cellular NADPH oxidase, restores nitric oxide (NO) bioavailability, and improves endothelium-dependent vasodilation.[6]
-
Cancer Biology: Research indicates that scavenging mitochondrial superoxide with this compound can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.[8] This effect is partly attributed to the inhibition of redox-sensitive pro-survival signaling pathways such as Akt and Erk.[8]
-
Neurodegenerative Disorders: this compound has demonstrated neuroprotective effects in models of glutamate-induced neurotoxicity.[4] It works by attenuating ROS generation, preserving mitochondrial membrane potential, and modulating autophagy through the PI3K/Akt/mTOR signaling pathway.[4]
-
Toxicology and Drug Development: The compound is used to investigate and prevent drug-induced organ damage, such as acetaminophen (B1664979) (APAP)-induced hepatotoxicity, by specifically targeting and reducing mitochondrial oxidative stress.[1][9][10]
-
Sepsis and Inflammation: this compound can attenuate liver injury and inflammation in sepsis models by enhancing antioxidative capacity and improving mitochondrial function.[3]
Signaling Pathways and Experimental Workflows
The targeted action of this compound allows for the precise investigation of signaling cascades initiated by mitochondrial superoxide.
Caption: Mechanism of this compound accumulation and action.
Mitochondrial superoxide is a key signaling molecule that can activate downstream pathways involved in pathophysiology. For instance, in hypertension induced by Angiotensin II, mitochondrial superoxide triggers a vicious cycle of further ROS production.
Caption: this compound interrupts ROS-induced ROS release.
A typical workflow for assessing the effect of this compound on mitochondrial superoxide production in cultured cells involves several key steps, often utilizing a fluorescent indicator like MitoSOX™ Red.
Caption: General workflow for in vitro this compound experiments.
Data Presentation: Quantitative Summary
The effective concentration of this compound varies significantly depending on the experimental model and the intensity of the oxidative stress.
Table 1: In Vitro Applications of this compound
| Cell Type | Stressor | This compound Concentration | Treatment Duration | Key Finding | Reference(s) |
| Adult Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | 24 hours | Prevented high glucose-induced mitochondrial superoxide generation and cell death. | [5] |
| B16-F0 Melanoma Cells | Endogenous | 5 - 50 nmol/l | 24 hours | Decreased cell number and viability in a dose-dependent manner. | [8] |
| SH-SY5Y Neuroblastoma | Glutamate (100 µM) | 50 - 100 µM | 24 hours | Attenuated ROS generation and reduced neurotoxicity. | [4] |
| 3D-HepG2 Spheroids | Acetaminophen (15 mM) | 10 µM | 24 hours | Alleviated cytotoxicity and reduced mitochondrial oxidative stress. | [9] |
| Human Aortic Endothelial Cells (HAEC) | Angiotensin II (200 nM) | 25 nmol/l | 15 minutes (post-stress) | Abolished the increase in mitochondrial superoxide. | [6] |
| Pulmonary Artery Endothelial Cells (PAEC) | Adenosine + DCF | 5 µM | 1 hour (pre-treatment) | Attenuated mitochondrial ROS production. | [11] |
Table 2: In Vivo Applications of this compound
| Animal Model | Condition | This compound Dose | Administration Route | Key Finding | Reference(s) |
| Mice (C57BL/6J) | Acetaminophen Overdose | 10 or 20 mg/kg | Intraperitoneal (i.p.) | Attenuated mitochondrial oxidant stress and hepatotoxicity. | [1][10] |
| Mice (C57BL/6) | Angiotensin II Infusion | ~0.7 mg/kg/day (1.5 µmol/kg/day) | Subcutaneous (minipump) | Attenuated hypertension and improved endothelial function. | [7] |
| Mice | Noise-Induced Hearing Loss | 1 mg/kg | Intraperitoneal (i.p.) | Alleviated noise-induced oxidative stress in the cochlea. | [2] |
| Mice | LPS-Induced Sepsis | Not Specified | Intraperitoneal (i.p.) | Inhibited inflammation and attenuated liver injury. | [3] |
| Rats | Endotoxemia (LPS) | 50 nmol/kg | Intraperitoneal (i.p.) | Reduced elevated NO levels in liver and blood. | [12] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Mitochondrial Superoxide in Cultured Cells using Fluorescence Microscopy
This protocol is a general guideline for assessing the effect of this compound on mitochondrial superoxide levels using the fluorescent probe MitoSOX™ Red.
Materials:
-
This compound (powder, store at -20°C)
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Invitrogen M36008)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filters (e.g., Ex/Em: ~510/580 nm)
Procedure:
-
Cell Seeding: Seed cells on coverslips or in a multi-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final working concentration (e.g., 10 µM - 100 µM).[4][9]
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
-
This compound Pre-treatment:
-
Aspirate the old medium from the cells.
-
Add the culture medium containing the desired concentration of this compound. It is recommended to pre-treat cells for at least 1-2 hours to allow for mitochondrial accumulation.[11][13][14]
-
Include a vehicle control group (medium with the same final concentration of DMSO used for this compound).
-
-
Induction of Oxidative Stress (Optional):
-
Following pre-treatment, add the stress-inducing agent (e.g., high glucose, toxin, peptide) directly to the medium containing this compound.
-
Incubate for the desired period (this can range from minutes to 24 hours or more depending on the model).[5]
-
-
MitoSOX™ Red Staining:
-
Shortly before the end of the treatment period, prepare the MitoSOX™ Red staining solution. Dilute the 5 mM stock to a final concentration of 2-5 µM in pre-warmed culture medium or HBSS.[6][9]
-
Aspirate the treatment medium and wash the cells once with warm PBS or culture medium.
-
Add the MitoSOX™ Red staining solution to the cells and incubate for 15-20 minutes at 37°C, protected from light.[11][15]
-
-
Washing and Imaging:
-
Aspirate the staining solution and wash the cells gently two to three times with warm PBS or culture medium.[16]
-
Mount the coverslip on a slide with a drop of warm medium or add fresh warm medium to the imaging plate.
-
Immediately visualize the cells using a fluorescence microscope. Capture images using consistent settings (e.g., exposure time, gain) for all experimental groups.
-
-
Analysis: Quantify the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ).
Protocol 2: In Vivo Administration of this compound in a Mouse Model
This protocol provides a general framework for administering this compound to mice to assess its effects on mitochondrial superoxide-related pathologies.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Appropriate animal model of disease (e.g., APAP-induced hepatotoxicity)[1]
-
Syringes and needles for injection
Procedure:
-
Animal Model and Grouping:
-
Acclimate animals according to institutional guidelines.
-
Induce the disease or injury model as required. For example, for APAP hepatotoxicity, administer APAP (e.g., 300-400 mg/kg) via intraperitoneal (i.p.) injection.[1][9]
-
Divide animals into experimental groups (e.g., Sham/Control, Disease Model + Vehicle, Disease Model + this compound). A typical group size is 3-7 mice.[1]
-
-
This compound Preparation and Administration:
-
On the day of injection, dissolve this compound in sterile saline to the desired final concentration. A typical dose ranges from 1 to 20 mg/kg.[1][2]
-
Administer this compound via the desired route. Intraperitoneal (i.p.) injection is common.[1][2][17]
-
The timing of administration is critical. This compound can be given before the insult (prophylactic), at the same time, or after the insult (therapeutic). For example, in the APAP model, this compound has been administered 1.5 to 3 hours post-APAP injection to test its therapeutic potential.[1][17]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for the duration of the experiment.
-
At the designated endpoint (e.g., 24 hours post-APAP), euthanize the animals and collect blood and/or tissues for analysis.
-
-
Outcome Measurement:
-
Biochemical Assays: Analyze serum for markers of organ damage (e.g., ALT for liver injury).[9]
-
Histology: Fix tissues in formalin for histological staining to assess tissue damage.
-
Oxidative Stress Markers: Prepare tissue homogenates to measure markers of oxidative stress. For direct measurement of mitochondrial superoxide, tissues can be processed for staining with probes like MitoSOX™ Red followed by fluorescence microscopy on tissue sections.[3] Alternatively, downstream markers of oxidative damage can be assessed.
-
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial morphology and mitochondrial reactive oxygen species assays using fluorescence microscopy [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. 4.10. Measurement and Staining of Mitochondrial Superoxide (MitoSOX) [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Mito-TEMPO Application in Seahorse XF Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction and the associated increase in reactive oxygen species (ROS) are implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Mito-TEMPO is a mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide (B77818), making it a valuable tool for dissecting the role of mitochondrial ROS in cellular bioenergetics.
These application notes provide a comprehensive guide for utilizing this compound in conjunction with Seahorse XF assays to investigate the impact of mitochondrial ROS on cellular metabolism. The protocols and data presented herein are intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding and targeting mitochondrial oxidative stress.
Mechanism of Action of this compound
This compound is a conjugate of the antioxidant TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and the lipophilic cation triphenylphosphonium (TPP+). The TPP+ moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Once localized to the mitochondrial matrix, the TEMPO moiety acts as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is then detoxified to water by endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. This targeted scavenging of mitochondrial superoxide helps to reduce oxidative damage and restore normal mitochondrial function.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF Cell Mito Stress Test, illustrating the potential effects of this compound on the bioenergetic profile of cells under oxidative stress.
Table 1: Effect of Oxidative Stress Inducer and this compound on Seahorse XF OCR Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 6 |
| Oxidative Stress Inducer | 70 ± 6 | 50 ± 5 | 120 ± 8 | 71 ± 7 |
| Oxidative Stress Inducer + this compound | 95 ± 5 | 70 ± 4 | 180 ± 9 | 89 ± 5 |
Table 2: Effect of Oxidative Stress Inducer and this compound on Seahorse XF ECAR Parameters
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Control | 20 ± 2 | 40 ± 3 |
| Oxidative Stress Inducer | 35 ± 3 | 60 ± 4 |
| Oxidative Stress Inducer + this compound | 25 ± 2 | 45 ± 3 |
Experimental Protocols
Protocol 1: General Procedure for a Seahorse XF Cell Mito Stress Test with this compound Pre-treatment
This protocol outlines the steps for assessing the effect of this compound on mitochondrial function in cultured cells using the Seahorse XF Cell Mito Stress Test.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
This compound (stock solution in DMSO or water)
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate overnight in a CO₂ incubator to allow for cell attachment and recovery.
-
-
This compound Pre-treatment:
-
On the day of the assay, prepare fresh dilutions of this compound in cell culture medium from a stock solution. Recommended concentrations to test range from 1 µM to 100 µM, depending on the cell type and experimental conditions.
-
Remove the cell culture medium from the wells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells with this compound for a recommended pre-incubation time of 1 hour in a CO₂ incubator.
-
-
Seahorse XF Assay Plate Preparation:
-
During the last hour of this compound incubation, hydrate (B1144303) a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C.
-
Prepare Seahorse XF Assay Medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium containing this compound from the cell plate and wash the cells once with the prepared Seahorse XF Assay Medium.
-
Add the final volume of Seahorse XF Assay Medium to each well.
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF Assay Medium at the desired final concentrations.
-
Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to determine key mitochondrial parameters.
-
Mandatory Visualizations
Caption: Mitochondrial ROS signaling pathway and the action of this compound.
Caption: Experimental workflow for a Seahorse XF assay with this compound.
Conclusion
The integration of this compound into Seahorse XF assays provides a robust platform for investigating the specific contribution of mitochondrial ROS to cellular bioenergetics. By following the detailed protocols and utilizing the provided data and visualizations as a guide, researchers can effectively probe the mechanisms of mitochondrial dysfunction and evaluate the therapeutic potential of mitochondria-targeted antioxidants in various disease models. Careful optimization of cell density, this compound concentration, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mito-TEMPO Treatment for Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TEMPO is a potent, mitochondria-targeted antioxidant designed to scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818). Its unique properties make it an invaluable tool for investigating the role of mitochondrial oxidative stress in neuronal function and degeneration. By accumulating several hundred-fold within the mitochondria, this compound offers precise spatial and temporal control over ROS levels, enabling researchers to dissect the intricate signaling pathways involved in neurodegenerative diseases, excitotoxicity, and other neurological disorders.[1] This document provides detailed application notes and experimental protocols for the use of this compound in primary neuron cultures.
Mechanism of Action
This compound is a conjugate of a piperidine (B6355638) nitroxide (TEMPO) and a triphenylphosphonium (TPP+) cation. The TPP+ moiety facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix. Once inside, the TEMPO moiety exerts its antioxidant effect by acting as a superoxide dismutase (SOD) mimetic, converting superoxide radicals into less reactive species.[2] This targeted scavenging of mitochondrial ROS helps to mitigate oxidative damage, preserve mitochondrial function, and promote neuronal survival.[2][3]
Applications in Primary Neuron Cultures
-
Neuroprotection Studies: Investigate the protective effects of this compound against various neurotoxic insults, such as glutamate-induced excitotoxicity, amyloid-beta (Aβ) toxicity, and rotenone-induced mitochondrial dysfunction.[2][3][4][5]
-
Mechanistic Studies: Elucidate the role of mitochondrial ROS in specific signaling pathways, including apoptosis, autophagy, and mitochondrial biogenesis.[2][6]
-
Drug Discovery: Screen for novel therapeutic compounds that target mitochondrial oxidative stress in neurodegenerative disease models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on primary neuron cultures and related neuronal cell lines as reported in various studies.
Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity
| Cell Type | Insult | This compound Concentration | Treatment Duration | % Increase in Cell Viability | % Decrease in LDH Release | Reference |
| SH-SY5Y | Glutamate (100 µM) | 50 µM | 24 h | 82.90 ± 1.78% | Significant decrease | [2] |
| SH-SY5Y | Glutamate (100 µM) | 100 µM | 24 h | 93.56 ± 2.85% | Significant decrease | [2] |
| SH-SY5Y | Rotenone (250 nM) | 10 µM | 24 h | 54.09 ± 3.91% | Not Reported | [5] |
| SH-SY5Y | Rotenone (250 nM) | 100 µM | 24 h | 60.5 ± 4.91% | Not Reported | [5] |
| SH-SY5Y | Rotenone (250 nM) | 1000 µM | 24 h | 86.63 ± 5.07% | Not Reported | [5] |
Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress
| Cell Type | Insult | This compound Concentration | Treatment Duration | Outcome | Measurement | Reference |
| SH-SY5Y | Glutamate (100 µM) | 50-100 µM | 24 h | Attenuated ROS generation | DCFDA Assay | [2] |
| SH-SY5Y | Glutamate (100 µM) | 50-100 µM | 24 h | Improved mitochondrial membrane potential | JC-1 Staining | [2] |
| Primary Mouse Neurons | Amyloid-beta | Not Specified | Not Specified | Suppressed mitochondrial superoxide production | Not Specified | [3] |
| Primary Mouse Neurons | Amyloid-beta | Not Specified | Not Specified | Preserved mitochondrial membrane potential | Not Specified | [3] |
| SH-SY5Y | Rotenone | 10 µM | 24 h | Reduced ROS levels to 179.04 ± 13.72% of control | DCFH-DA Method | [4] |
| SH-SY5Y | Rotenone | 100 µM | 24 h | Reduced ROS levels to 144.73 ± 3.51% of control | DCFH-DA Method | [4] |
| SH-SY5Y | Rotenone | 1000 µM | 24 h | Reduced ROS levels to 109.04 ± 7.96% of control | DCFH-DA Method | [4] |
Experimental Protocols
Protocol 1: General Treatment of Primary Neurons with this compound
This protocol provides a general guideline for treating primary neuron cultures with this compound. Optimal concentrations and incubation times should be determined empirically for each specific application.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal)
-
This compound (Sigma-Aldrich, SML0737 or equivalent)
-
Phosphate-Buffered Saline (PBS) or appropriate experimental buffer[4][7]
-
Neurobasal medium supplemented with B27 and L-glutamine[7]
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile PBS or DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Culture Primary Neurons: Plate primary neurons at the desired density on appropriate culture vessels coated with poly-D-lysine and laminin.[8] Maintain cultures in Neurobasal medium with supplements.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium or experimental buffer to the desired final concentration (e.g., 10-100 µM).[2][4]
-
Administer Treatment:
-
For neuroprotection studies, pre-incubate the neuron cultures with the this compound working solution for a specific duration (e.g., 1-2 hours) before applying the neurotoxic insult.[4]
-
For studies investigating the direct effects of this compound, replace the culture medium with the this compound working solution.
-
-
Incubation: Return the cultures to the incubator for the desired treatment duration (e.g., 24 hours).[2][4]
-
Downstream Analysis: Following incubation, proceed with the desired experimental assays to assess cell viability, mitochondrial function, or other relevant parameters.
Protocol 2: Measurement of Mitochondrial Superoxide in Primary Neurons
This protocol describes the use of a fluorescent probe to measure changes in mitochondrial superoxide levels following this compound treatment.
Materials:
-
Primary neuron cultures treated with this compound (as per Protocol 1)
-
MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)[9]
-
Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+[9]
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare MitoSOX™ Red Solution: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.[9]
-
Load Cells with Dye: After the this compound treatment period, wash the primary neurons twice with warm HBSS.[9]
-
Incubate the cells with the MitoSOX™ Red working solution for 10 minutes at 37°C, protected from light.[9]
-
Wash: Wash the cells three times with warm HBSS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission ~510/580 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Data Analysis: Analyze the fluorescence intensity to determine the relative levels of mitochondrial superoxide in different treatment groups.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Primary neuron cultures treated with this compound
-
MitoProbe™ JC-1 Assay Kit (Thermo Fisher Scientific)[9]
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare JC-1 Staining Solution: Prepare the JC-1 working solution according to the manufacturer's protocol. A typical final concentration is 2 µg/mL.[9]
-
Stain Cells: Following this compound treatment, add the JC-1 staining solution directly to the culture medium and incubate for 15-30 minutes at 37°C.[9]
-
Wash: Wash the cells with an appropriate buffer as recommended by the manufacturer.
-
Imaging/Quantification:
-
Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers.[9]
-
Plate Reader: Measure the fluorescence intensity at both red (~590 nm) and green (~527 nm) emission wavelengths. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[9]
-
-
Data Analysis: Compare the red/green fluorescence ratio across different treatment groups to determine the effect of this compound on mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its application in primary neuron cultures.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
- 1. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons [jove.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Mito-TEMPO in Experimental Hepatotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatotoxicity, or chemical-driven liver damage, is a significant concern in drug development and a major cause of acute liver failure. A key mechanism underlying many forms of hepatotoxicity is the excessive production of reactive oxygen species (ROS) within mitochondria, leading to oxidative stress, mitochondrial dysfunction, and subsequent cell death. Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a valuable research tool to investigate and mitigate mitochondrial oxidative stress in the liver. These application notes provide a comprehensive guide to designing and conducting experiments utilizing this compound in both in vitro and in vivo models of hepatotoxicity.
Mechanism of Action of this compound
This compound is a piperidine-based antioxidant that is chemically modified with a triphenylphosphonium cation. This lipophilic cation facilitates its accumulation within the negatively charged mitochondrial matrix. Once localized to the mitochondria, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety acts as a superoxide (B77818) dismutase (SOD) mimetic, effectively scavenging superoxide radicals, a primary ROS generated during cellular respiration. By neutralizing superoxide at its source, this compound helps to prevent the formation of more damaging reactive species like peroxynitrite, thereby protecting mitochondrial integrity and function.[1][2][3]
Data Presentation: Efficacy of this compound in Hepatotoxicity Models
The following tables summarize quantitative data from studies investigating the protective effects of this compound in acetaminophen (B1664979) (APAP)-induced hepatotoxicity, a classic model of drug-induced liver injury.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of APAP-Induced Hepatotoxicity
| Parameter | APAP Control Group | APAP + this compound Group | Fold Change/Protection | Reference |
| Serum ALT (U/L) at 24h | ~10,000 | ~2,500 | ~75% reduction | [4] |
| Serum AST (U/L) at 24h | Varies | Significantly Reduced | - | [5] |
| This compound Dose | - | 20 mg/kg (i.p.) | - | [4][5] |
| APAP Dose | 300-400 mg/kg (i.p.) | 300-400 mg/kg (i.p.) | - | [4][5][6] |
| Timing of this compound | - | 1 to 3 hours post-APAP | - | [4][6] |
Table 2: In Vitro Efficacy of this compound in a HepG2 Cell Model of APAP-Induced Hepatotoxicity
| Parameter | APAP Control Group | APAP + this compound Group | Fold Change/Protection | Reference |
| Cell Viability (%) | Significantly Reduced | Significantly Increased | - | [4] |
| Mitochondrial ROS | Increased | Significantly Reduced | - | [4] |
| This compound Concentration | - | 10 µM | - | [4] |
| APAP Concentration | 15 mM | 15 mM | - | [4] |
Experimental Protocols
I. In Vivo Model of Acetaminophen (APAP)-Induced Hepatotoxicity
This protocol describes the induction of acute liver injury in mice using APAP and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound
-
Sterile saline
-
Animal handling and injection equipment
Procedure:
-
Fast mice overnight (16-18 hours) with free access to water.[6]
-
Prepare a fresh solution of APAP in warm sterile saline.
-
Administer APAP (300-400 mg/kg) via intraperitoneal (i.p.) injection.[4][5][6]
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer this compound (20 mg/kg) via i.p. injection at a specified time point after APAP administration (e.g., 1, 1.5, or 3 hours).[4][5][6]
-
At the desired experimental endpoint (e.g., 12 or 24 hours post-APAP), euthanize the mice.[6]
-
Collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse the liver with PBS and collect liver tissue for histological analysis and biochemical assays.
II. Key Experimental Assays
A. Assessment of Liver Injury
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels:
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Measure ALT and AST activities using commercially available assay kits according to the manufacturer's instructions. Elevated levels of these enzymes in the serum are indicative of liver damage.[7][8][9][10]
-
B. Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
MitoSOX Red Staining for Mitochondrial Superoxide:
-
Prepare fresh liver tissue sections or isolate primary hepatocytes.
-
Prepare a 5 µM working solution of MitoSOX Red reagent in HBSS/Ca/Mg. It is advisable to test a range of concentrations (e.g., 1-5 µM) to determine the optimal concentration for your experimental conditions.[11]
-
Incubate the cells or tissue sections with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the samples three times with warm PBS.
-
Visualize fluorescence using a fluorescence microscope with an excitation/emission of ~510/580 nm.[12] Alternatively, for cell suspensions, quantify the signal using a flow cytometer.
-
C. Evaluation of Oxidative Stress
-
Glutathione (B108866) (GSH) and Oxidized Glutathione (GSSG) Ratio: The ratio of reduced to oxidized glutathione is a key indicator of cellular oxidative stress.
-
Homogenize liver tissue in a suitable buffer, such as 5% sulfosalicylic acid (SSA), to prevent GSH oxidation.[13]
-
Centrifuge the homogenate to remove protein precipitates.
-
Measure total glutathione (GSH + GSSG) and GSSG using a commercially available GSH/GSSG assay kit. These kits typically involve the reduction of GSSG to GSH followed by a colorimetric or fluorometric reaction.[14][15][16]
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio. A decrease in this ratio indicates increased oxidative stress.[13]
-
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:
-
Prepare liver tissue homogenates in an appropriate buffer (e.g., potassium phosphate (B84403) buffer).[17]
-
Centrifuge the homogenates and collect the supernatant.
-
Measure SOD and CAT activities using commercially available assay kits. SOD activity is often measured by its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals.[18][19] CAT activity is typically determined by measuring the rate of hydrogen peroxide decomposition.[20][21]
-
Normalize the enzyme activities to the total protein concentration of the lysate.
-
D. Assessment of Apoptosis and Necrosis
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation:
-
Fix liver tissue sections (paraffin-embedded or frozen) with 4% paraformaldehyde.[22]
-
Permeabilize the tissue sections using proteinase K or Triton X-100 to allow enzyme access to the nucleus.[22]
-
Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).[22][23]
-
If using an indirect method, follow with the appropriate detection reagents (e.g., anti-BrdU antibody conjugated to a fluorophore).
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualize the stained sections using a fluorescence microscope. TUNEL-positive nuclei indicate apoptotic cells.
-
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Prepare liver tissue lysates.
-
Use a commercially available caspase-3 activity assay kit (colorimetric or fluorometric). These assays typically use a specific caspase-3 substrate (e.g., DEVD-pNA) that releases a detectable chromophore or fluorophore upon cleavage.[24][25]
-
Incubate the lysate with the substrate and measure the signal using a microplate reader. An increase in signal corresponds to higher caspase-3 activity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in hepatoprotection.
Caption: Experimental workflow for in vivo hepatotoxicity study.
References
- 1. This compound protects against acute liver injury but induces limited secondary apoptosis during the late phase of acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects against Acute Liver Injury but Induces Limited Secondary Apoptosis during the Late Phase of Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALT And AST: Your Guide To Liver Function Tests - Birmingham Gastroenterology Associates [bgapc.com]
- 8. ALT Blood Test: MedlinePlus Medical Test [medlineplus.gov]
- 9. Liver Blood Tests: ast normal range, Best Test Results, Function [medicinenet.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencellonline.com [sciencellonline.com]
- 14. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]
- 15. abcam.com [abcam.com]
- 16. GSSG/GSH Quantification Kit G257 manual | DOJINDO [dojindo.com]
- 17. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. mdpi.com [mdpi.com]
- 21. The Effects of Storage Conditions and Homogenisation Buffers on the Measurement of SOD, CAT and ADA Enzyme Activities in Cattle Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. abcam.com [abcam.com]
Assessing Mitochondrial Function with Mito-TEMPO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. A central element of this dysfunction is the excessive production of mitochondrial reactive oxygen species (mROS), particularly superoxide (B77818). Mito-TEMPO is a novel mitochondria-targeted antioxidant designed to specifically scavenge superoxide at its source.[1] By combining the superoxide scavenging properties of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a triphenylphosphonium (TPP) cation, this compound readily crosses cellular and mitochondrial membranes and accumulates within the mitochondrial matrix.[1] This targeted action allows for the effective reduction of mitochondrial oxidative stress with high specificity, making it a valuable tool for investigating the role of mROS in cellular and disease processes.[2][3]
These application notes provide a comprehensive overview of the use of this compound in assessing and modulating mitochondrial function. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data from various studies.
Mechanism of Action
This compound functions as a superoxide dismutase (SOD) mimetic.[4][5] Within the mitochondria, it catalyzes the dismutation of superoxide radicals into hydrogen peroxide (H₂O₂), which can then be neutralized to water by endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.[5] This targeted scavenging of superoxide helps to prevent downstream oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[6][7]
Applications in Research and Drug Development
This compound is a versatile tool for:
-
Investigating the role of mitochondrial superoxide in various pathological conditions. [6][8]
-
Elucidating the signaling pathways modulated by mROS. [6]
-
Screening and validating therapeutic candidates that target mitochondrial oxidative stress. [3]
-
Protecting cells and tissues from oxidative damage in experimental models. [7][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies. These data highlight its efficacy in reducing mitochondrial ROS and protecting against cellular dysfunction.
Table 1: Effects of this compound on Mitochondrial Superoxide and Oxidative Stress
| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration/Dose | Observed Effect | Reference |
| Mitochondrial Superoxide | Cultured Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Prevented high glucose-induced increase in mitochondrial superoxide. | [6] |
| Mitochondrial ROS | Diabetic Mouse Hearts | Type 1 and Type 2 Diabetes | Daily Injection | Inhibited mitochondrial ROS generation. | [6] |
| Intracellular Oxidative Stress | Diabetic Mouse Hearts | Type 1 and Type 2 Diabetes | Daily Injection | Prevented increased intracellular oxidative stress levels. | [6] |
| Protein Carbonyl Content | Diabetic Mouse Hearts | Type 1 and Type 2 Diabetes | Daily Injection | Abrogated diabetes-induced increase in protein carbonyl content. | [6] |
| Mitochondrial Superoxide | Primary Cultured Mouse Neurons | Amyloid beta (Aβ) treatment | Not specified | Significantly suppressed Aβ-promoted mitochondrial superoxide production. | [7] |
| Lipid Oxidation | Primary Cultured Mouse Neurons | Amyloid beta (Aβ) treatment | Not specified | Significantly suppressed Aβ-promoted neuronal lipid oxidation. | [7] |
| mtROS accumulation | MG63 cells | Piscidin-1 (10 μM) | 5 μM | Substantially reduced mtROS production. | [10] |
Table 2: Effects of this compound on Cell Viability and Mitochondrial Function
| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration/Dose | Observed Effect | Reference |
| Cell Death | Cultured Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Abrogated high glucose-induced cell death. | [6] |
| Apoptosis | Diabetic Mouse Hearts | Type 1 and Type 2 Diabetes | Daily Injection | Decreased apoptosis. | [6] |
| Myocardial Hypertrophy | Diabetic Mouse Hearts | Type 1 and Type 2 Diabetes | Daily Injection | Reduced myocardial hypertrophy. | [6] |
| Myocardial Function | Diabetic Mouse Hearts | Type 1 and Type 2 Diabetes | Daily Injection | Improved myocardial function. | [6] |
| Mitochondrial Membrane Potential | NRK-52E cells | Oxalate (700 μM) | 10 μM | Protected against oxalate-induced mitochondrial membrane potential loss. | [4] |
| Mitochondrial Membrane Potential | MG63 cells | Piscidin-1 (10 μM) | 5 μM | Rescued mitochondrial membrane potential dissipation. | [10] |
| ATP Production | Primary Cultured Mouse Neurons | Amyloid beta (Aβ) treatment | Not specified | Preserved ATP production. | [7] |
| Cytochrome c Oxidase Activity | Primary Cultured Mouse Neurons | Amyloid beta (Aβ) treatment | Not specified | Preserved cytochrome c oxidase activity. | [7] |
Experimental Protocols
Here we provide detailed protocols for common assays used to assess mitochondrial function in conjunction with this compound treatment.
Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX Red Fluorescence Microscopy
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and exhibits red fluorescence upon oxidation by superoxide. This protocol allows for the visualization and semi-quantification of mitochondrial superoxide levels in live cells.
Materials:
-
MitoSOX Red Mitochondrial Superoxide Indicator (e.g., from Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm)
-
35 mm glass-bottom dishes or 96-well imaging plates
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency.
-
This compound Pre-treatment: It is recommended to pre-treat cells with this compound for at least 1 hour to allow for its accumulation in the mitochondria.[12] The final concentration of this compound can range from 10 to 100 µM, depending on the cell type and the strength of the oxidative stress inducer.[2]
-
Induction of Oxidative Stress (Optional): If applicable, induce mitochondrial superoxide production by treating cells with an appropriate stimulus (e.g., high glucose, Antimycin A, Rotenone) in the continued presence of this compound.[6][12]
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Remove the MitoSOX Red solution and wash the cells three times with warm PBS or imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using consistent settings for all experimental groups.
-
Image Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
Protocol 2: Assessment of Mitochondrial Superoxide by Flow Cytometry
Principle: This protocol allows for the quantitative analysis of mitochondrial superoxide levels in a cell population using flow cytometry.
Materials:
-
This compound
-
MitoSOX Red
-
Flow cytometer with a laser suitable for exciting MitoSOX Red (e.g., 488 nm or 561 nm)
-
Flow cytometry tubes
-
Cell culture reagents
-
Trypsin or other cell detachment solution
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells in culture plates with this compound and/or an oxidative stress inducer as described in Protocol 1.
-
Cell Harvesting (for adherent cells):
-
Wash cells with PBS.
-
Detach cells using trypsin or a non-enzymatic cell dissociation solution.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in FACS buffer.
-
-
MitoSOX Red Staining:
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL in FACS buffer.
-
Add MitoSOX Red to a final concentration of 2.5-5 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh FACS buffer. Repeat the wash step twice.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, detecting the red fluorescence of oxidized MitoSOX Red.
-
Set up appropriate gates to exclude debris and dead cells.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Protocol 3: Analysis of Mitochondrial Respiration using the Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a detailed assessment of mitochondrial respiration. The Mito Stress Test protocol, in conjunction with this compound, can reveal the specific impact of mitochondrial superoxide on bioenergetics.[13][14]
Materials:
-
This compound
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF DMEM or XF RPMI) supplemented with glucose, pyruvate, and glutamine[13]
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[14]
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium containing the desired concentration of this compound and/or the oxidative stress stimulus. Pre-incubate the cells in a non-CO₂ incubator at 37°C for at least 1 hour.[12]
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare Inhibitor Plate: Prepare the injection solutions of Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test Kit according to the manufacturer's instructions.[14] Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run the Seahorse XF Mito Stress Test:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Proton Leak: The remaining OCR after Oligomycin injection.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP (an uncoupling agent).
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
-
-
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to calculate the various parameters of mitochondrial respiration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in mitigating mitochondrial oxidative stress.
Experimental Workflow for Assessing Mitochondrial Superoxide
References
- 1. ≥98% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor | TargetMol [targetmol.com]
- 5. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
In Vitro Application of Mito-TEMPO for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-TEMPO is a cell-permeable, mitochondria-targeted antioxidant that specifically scavenges mitochondrial reactive oxygen species (ROS), particularly superoxide. Its application in in vitro models of neurodegenerative diseases has demonstrated significant neuroprotective effects. This document provides detailed application notes and experimental protocols for utilizing this compound in neuroprotection studies, based on findings from recent research. It includes quantitative data summaries, step-by-step experimental procedures, and visual representations of the underlying signaling pathways and workflows.
Introduction
Mitochondrial dysfunction and the resultant oxidative stress are key pathological features in a range of neurodegenerative disorders. The overproduction of mitochondrial ROS can lead to cellular damage, apoptosis, and neuronal death. This compound, by accumulating in the mitochondria, directly counteracts this oxidative stress, offering a targeted therapeutic strategy. In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, have been instrumental in elucidating the neuroprotective mechanisms of this compound against various neurotoxic insults, including glutamate (B1630785) and rotenone.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in SH-SY5Y Cells
| Neurotoxic Insult | This compound Concentration | Incubation Time | Result | Reference |
| 100 µM Glutamate | 50 µM | 24 hours | Cell viability restored to 82.90 ± 1.78% | [1] |
| 100 µM Glutamate | 100 µM | 24 hours | Cell viability restored to 93.56 ± 2.85% | [1] |
| 250 nM Rotenone | 10 µM | 24 hours | Cell viability increased to 54.09 ± 3.91% (from 40.67 ± 1.74%) | [3] |
| 250 nM Rotenone | 100 µM | 24 hours | Cell viability increased to 60.5 ± 4.91% | [3] |
| 250 nM Rotenone | 1000 µM | 24 hours | Cell viability increased to 86.63 ± 5.07% | [3] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Neurotoxic Insult | This compound Concentration | Result | Reference |
| Glutamate | 50 µM and 100 µM | Attenuated the generation of ROS | [1] |
| Rotenone | 10 µM | Significantly reduced ROS levels | [2] |
| Rotenone | 100 µM | Significantly reduced ROS levels | [2] |
| Rotenone | 1000 µM | Significantly reduced ROS levels | [2] |
Table 3: Effect of this compound on Apoptosis Markers
| Neurotoxic Insult | This compound Concentration | Effect on Apoptosis Markers | Reference |
| Rotenone | 10 µM and 100 µM | Reduced pro-apoptotic Bax expression | [3] |
| Rotenone | Not specified | Restored anti-apoptotic Bcl-2 levels | [3] |
| Rotenone | Not specified | Suppressed cleaved caspase-3 levels | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through several key mechanisms. It directly scavenges mitochondrial superoxide, thereby reducing oxidative stress and preventing subsequent cellular damage.[1] This action helps to stabilize the mitochondrial membrane potential and preserve mitochondrial function.[1][4] Furthermore, this compound has been shown to modulate signaling pathways involved in cell survival and apoptosis.
One of the key pathways influenced by this compound is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and survival.[1] By activating this pathway, this compound can promote neuronal survival in the face of neurotoxic insults. Additionally, this compound regulates the expression of apoptosis-related proteins, decreasing the levels of pro-apoptotic Bax and increasing the levels of anti-apoptotic Bcl-2, thereby inhibiting the apoptotic cascade.[3]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Cytotoxicity in SH-SY5Y Cells
This protocol is adapted from studies investigating the protective effects of this compound against glutamate-induced neurotoxicity.[1]
1. Cell Culture and Seeding:
- Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.
2. Treatment:
- Prepare fresh solutions of glutamate and this compound in the culture medium.
- Pre-treat the cells with varying concentrations of this compound (e.g., 50 µM and 100 µM) for a specified duration (e.g., 1-2 hours) before inducing toxicity.
- After pre-treatment, add glutamate to the wells to a final concentration of 100 µM.
- Include appropriate controls: untreated cells, cells treated with glutamate only, and cells treated with this compound only.
- Incubate the plate for 24 hours.
3. Cell Viability Assay (MTT Assay):
- After the 24-hour incubation, remove the culture medium.
- Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
culture [label="Culture SH-SY5Y cells"];
seed [label="Seed cells in\n96-well plate"];
pretreat [label="Pre-treat with\nthis compound"];
induce [label="Induce toxicity\nwith Glutamate"];
incubate [label="Incubate for 24h"];
mtt [label="Perform MTT Assay"];
measure [label="Measure Absorbance"];
analyze [label="Analyze Data"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture;
culture -> seed;
seed -> pretreat;
pretreat -> induce;
induce -> incubate;
incubate -> mtt;
mtt -> measure;
measure -> analyze;
analyze -> end;
}
Protocol 2: Measurement of Intracellular ROS Production
This protocol outlines the use of 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) to measure intracellular ROS levels.[1][2]
1. Cell Culture and Treatment:
- Follow the cell culture and treatment steps as described in Protocol 1, using an appropriate plate format (e.g., 96-well black, clear bottom plate).
2. DCFDA Staining:
- After the treatment period, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
- Add 100 µL of 10 µM DCFDA solution in PBS to each well.
- Incubate the plate for 30 minutes at 37°C in the dark.
3. Fluorescence Measurement:
- After incubation, wash the cells twice with PBS.
- Add 100 µL of PBS to each well.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
- Express the results as a percentage of the control group.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of proteins such as Bax, Bcl-2, and cleaved caspase-3.[2][3]
1. Cell Lysis:
- After treatment (as in Protocol 1, using larger culture dishes), wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the expression of the target proteins to the loading control.
Conclusion
This compound has consistently demonstrated significant neuroprotective effects in various in vitro models of neurotoxicity. Its ability to specifically target and neutralize mitochondrial ROS makes it a valuable tool for studying the role of oxidative stress in neurodegeneration and for the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro neuroprotection studies.
References
- 1. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of Mito-TEMPO
Welcome to the technical support center for Mito-TEMPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mitochondria-targeted antioxidant. It is designed to specifically scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818). Its structure consists of two key components:
-
Piperidine nitroxide (TEMPO): A well-characterized antioxidant that acts as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide to hydrogen peroxide.
-
Triphenylphosphonium (TPP⁺): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. This targeting mechanism can lead to several hundred-fold higher concentrations in the mitochondria compared to the cytoplasm.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is a valuable tool for studying mitochondrial oxidative stress, it's crucial to be aware of its potential off-target effects, which can be broadly categorized as follows:
-
Effects of the Triphenylphosphonium (TPP⁺) Moiety: The TPP⁺ cation itself, independent of the TEMPO antioxidant, can influence mitochondrial function. Studies have shown that TPP⁺ derivatives can:
-
Modulation of Cellular Signaling Pathways: this compound has been observed to influence signaling pathways that may not be directly related to its ROS-scavenging activity. These include:
-
PI3K/Akt/mTOR Pathway: this compound can activate this pathway, which is involved in cell survival, proliferation, and autophagy.[5][6]
-
PDE5A-PKG Pathway: In some contexts, this compound has been shown to modulate this pathway, which is involved in cardiovascular function.[7]
-
ERK1/2 Phosphorylation: Down-regulation of ERK1/2 phosphorylation has been associated with the protective effects of this compound in certain models.[8][9]
-
Nrf2-ARE-ROS Axis: this compound can influence this pathway, which is a key regulator of the cellular antioxidant response.[7]
-
-
Context-Dependent and Unintended Effects: The efficacy and specificity of this compound can vary depending on the experimental model and conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability or mitochondrial function. | The TPP⁺ moiety of this compound can have direct effects on mitochondrial respiration and membrane potential, independent of its antioxidant activity. High concentrations can be cytotoxic. | - Run a dose-response curve to determine the optimal, non-toxic concentration for your cell type. - Include a "TPP⁺ alone" control (e.g., methyltriphenylphosphonium) to distinguish the effects of the targeting moiety from the antioxidant effect. - Measure mitochondrial membrane potential and oxygen consumption rates to assess the direct impact of this compound and TPP⁺ on mitochondrial health. |
| This compound is not showing the expected protective effect against oxidative stress. | - The cellular model may have a low mitochondrial membrane potential, leading to inefficient uptake of this compound. - The concentration of this compound may be too low to counteract the level of ROS production. - The timing of this compound administration may not be optimal. | - Verify the mitochondrial membrane potential of your cells. - Increase the concentration of this compound, but be mindful of potential off-target effects at higher doses. - A pre-incubation period of at least one hour is often recommended to allow for mitochondrial accumulation.[12] |
| Observed effects on a signaling pathway seem independent of ROS scavenging. | This compound can modulate signaling pathways such as PI3K/Akt/mTOR and ERK1/2. | - Compare the effects of this compound with a non-targeted antioxidant like TEMPOL to determine if the observed effects are specific to mitochondrial ROS scavenging. - Investigate the phosphorylation status of key proteins in the suspected signaling pathway (e.g., Akt, mTOR, ERK1/2) in the presence and absence of this compound. |
| Inconsistent results between experiments. | The stability of this compound in solution can be a factor. The cellular state and experimental conditions can also influence the outcome. | - Prepare fresh solutions of this compound for each experiment. It is soluble in water, DMSO, and ethanol. - Ensure consistent cell culture conditions, including passage number and confluency. - Carefully control the timing and duration of treatments. |
Quantitative Data Summary
| Parameter | Reported Value/Range | Context | Reference |
| Mitochondrial Accumulation | Several hundred-fold higher than in the cytoplasm | Driven by mitochondrial membrane potential | [1] |
| Effective in vitro Concentration | 25 nM - 100 µM | Varies depending on cell type and experimental conditions | [5][8][12] |
| Effective in vivo Dosage | 5 nmol/kg - 20 mg/kg | Varies depending on the animal model and administration route | [1][11] |
| Effect on PI3K/Akt/mTOR Pathway | Significant increase in phosphorylation of PI3K, Akt, and mTOR | In SH-SY5Y neuroblastoma cells | [5] |
| Effect on Gene Expression | Reversed burn-induced decrease in mitochondrial DNA-encoded genes (ND1, CYTB, COI, ATP6) | In a rat model of burn injury | [7] |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (MMP)
Principle: Cationic fluorescent dyes such as JC-1 or TMRM accumulate in the mitochondria in a membrane potential-dependent manner. A decrease in MMP results in a change in the fluorescence properties of these dyes.
General Protocol (using JC-1):
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treatment: Treat cells with this compound, a vehicle control, and a positive control for MMP depolarization (e.g., FCCP) for the desired duration.
-
Dye Loading: Remove the treatment media and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in fresh media for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.
-
Healthy cells (high MMP): JC-1 forms aggregates that fluoresce red (Ex/Em ~585/590 nm).
-
Apoptotic/unhealthy cells (low MMP): JC-1 remains in its monomeric form and fluoresces green (Ex/Em ~514/529 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Measurement of Mitochondrial Superoxide Production
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.
General Protocol:
-
Cell Culture: Grow cells on a suitable imaging dish or plate.
-
Treatment: Pre-incubate cells with this compound or a vehicle control for at least 1 hour. Then, add the superoxide-inducing agent (e.g., Antimycin A) for the desired time.
-
Dye Loading: Incubate the cells with MitoSOX™ Red reagent (typically 2.5-5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer (e.g., HBSS or PBS).
-
Imaging: Immediately acquire images using a fluorescence microscope with appropriate filters for red fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondrial regions in the images. A decrease in fluorescence in the this compound treated group compared to the control indicates scavenging of mitochondrial superoxide.
Signaling Pathway Diagrams
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Inconsistent Results with Mito-TEMPO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and inconsistent results encountered when using Mito-TEMPO. By addressing specific experimental challenges in a question-and-answer format, this resource aims to help you optimize your protocols and achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing inconsistent or no effect of this compound in my experiments?
Several factors can contribute to variability in this compound's effectiveness. These can range from experimental design to the health of your cells or animal models.
-
Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell type and the nature of the oxidative stress stimulus. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.[1]
-
Timing of Administration: For in vitro studies, a pre-incubation period of at least one hour is often recommended to allow for sufficient accumulation of this compound within the mitochondria.[1] In in vivo models, the timing of administration relative to the induced stress is critical and may require optimization.
-
Severity of Oxidative Stress: this compound may be less effective against very strong inducers of mitochondrial superoxide. The scavenging activity of this compound is competitive, so an overwhelming production of reactive oxygen species (ROS) may saturate its capacity.[1]
-
Mitochondrial Membrane Potential: this compound's accumulation in mitochondria is driven by the mitochondrial membrane potential. If your experimental conditions cause a significant depolarization of the mitochondrial membrane, this compound may not reach its target concentration and will be ineffective.[1]
-
Reagent Quality and Handling: Ensure that your this compound is from a reputable source and has been stored correctly. It is typically stored as a powder at -20°C and stock solutions in DMSO or ethanol (B145695) at -80°C.[2][3] Avoid repeated freeze-thaw cycles.[3]
Q2: Could the vehicle or other components of my experimental setup be interfering with this compound?
Yes, several factors in your experimental environment can influence the outcome.
-
Vehicle Effects: The solvent used to dissolve this compound, typically DMSO or ethanol, can have its own biological effects. Always include a vehicle-only control group in your experiments to account for this.
-
Phenol (B47542) Red: Some evidence suggests that phenol red, a common component of cell culture media, may react with TEMPO-based compounds.[1] Consider using phenol red-free media for your experiments to eliminate this potential variable.
-
Off-Target Effects of the TPP+ Moiety: The triphenylphosphonium (TPP+) cation that targets this compound to the mitochondria can have independent biological effects.[4][5] It is advisable to include a TPP+ only control (e.g., methyltriphenylphosphonium) to distinguish the effects of the antioxidant moiety from the targeting vehicle.
Q3: I'm observing conflicting results in different experimental models. Is this expected?
Yes, the efficacy of this compound can be highly context-dependent.
-
Model-Specific Responses: The protective effects of this compound have shown variability across different disease models. For instance, it has demonstrated protective effects in some models of noise-induced hearing loss and diabetic cardiomyopathy, but failed to show long-term benefits in a murine sepsis model or affect the progression of certain cancers.[6][7][8][9]
-
In Vitro vs. In Vivo Discrepancies: Results from cell culture experiments may not always translate to animal models due to differences in metabolism, pharmacokinetics, and the complexity of the biological system.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes | Source |
| In Vitro Concentration | 0.5 µM - 20 µM | Optimal concentration is cell-type and stimulus-dependent. Higher concentrations (>20 µM) may lead to non-specific effects. | [1] |
| In Vivo Dosage | 0.051 mg/kg/day to 20 mg/kg | Dosage and administration route are highly model-dependent. | [2][10] |
| Pre-incubation Time (In Vitro) | At least 1 hour | Allows for accumulation in mitochondria. | [1] |
| Solvents for Stock Solution | DMSO, Ethanol | DMSO is common, but ethanol is also an option. | [3][11] |
| Storage (Powder) | -20°C | Stable for years when stored properly. | [3][12] |
| Storage (Stock Solution) | -80°C | Aliquot to avoid freeze-thaw cycles. Stable for up to a year. | [2][3] |
Key Experimental Protocols
In Vitro Measurement of Mitochondrial Superoxide with MitoSOX Red
-
Cell Culture: Plate cells to the desired density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate cells with the desired concentration of this compound (or vehicle control) in serum-free media for at least 1 hour.
-
Induction of Oxidative Stress: Introduce the superoxide-inducing agent to the media containing this compound and incubate for the desired duration.
-
MitoSOX Staining: During the last 10-15 minutes of the incubation, add MitoSOX Red reagent (typically 2.5-5 µM) to the media.
-
Wash and Imaging/Flow Cytometry: Gently wash the cells with warm PBS or HBSS. Analyze the fluorescence using a fluorescence microscope or flow cytometer.
Note: High concentrations of MitoSOX (>2.5 µM) can be toxic with prolonged incubation (>15 min).[1]
In Vivo Administration in a Mouse Model
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle such as saline, potentially with an initial small volume of ethanol or DMSO to aid dissolution.[2] Prepare fresh dilutions before use.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). The dosage and timing will depend on the specific animal model and experimental question.
-
Induction of Disease/Injury: Induce the disease or injury model according to your established protocol.
Visualizing Workflows and Pathways
Caption: A flowchart for troubleshooting inconsistent this compound results.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Effects of mitoTEMPO upon Lipopolysaccharide Challenge Are Due to Its Antioxidant Part, While Local Effects in the Lung Are Due to Triphenylphosphonium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ≥98% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving Mito-TEMPO Stability in Culture Medium
Welcome to the technical support center for Mito-TEMPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on improving its stability in cell culture medium.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a mitochondria-targeted antioxidant.[1][2][3] It is composed of the antioxidant piperidine (B6355638) nitroxide (TEMPO) attached to a triphenylphosphonium (TPP⁺) cation.[1] The positively charged TPP⁺ moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Once localized in the mitochondria, the TEMPO moiety acts as a superoxide (B77818) dismutase (SOD) mimetic, scavenging superoxide radicals.[1]
What are the recommended solvents and storage conditions for this compound stock solutions?
This compound is soluble in water, DMSO, and ethanol.[4] For optimal stability, it is recommended to prepare stock solutions and store them under the following conditions:
| Solvent | Storage Temperature | Reported Stability |
| DMSO | -20°C | Up to 4 months[5] |
| DMSO | -80°C | Up to 1 year[6] |
| Water, Saline, Ethanol | +4°C | 1-2 weeks |
| Aqueous solutions | Room Temperature | Not recommended for more than one day |
It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.
How stable is this compound in cell culture medium at 37°C?
While specific quantitative data on the half-life of this compound in various culture media is limited, some general guidelines and observations can be provided. One supplier notes that this compound has been used in cell culture incubations at 37°C for 90 minutes.[7] However, for longer experiments (e.g., 24, 48, or 72 hours), the stability can be a concern and may contribute to inconsistent results.
Factors that can influence the stability of this compound in culture medium include:
-
Temperature: Higher temperatures, such as 37°C, will increase the rate of degradation compared to refrigerated or frozen storage.
-
Light: this compound is reported to be light-sensitive.[8] Exposure to light can lead to its degradation.
-
Media Components: The complex composition of cell culture media, including amino acids, vitamins, and serum proteins, may interact with and affect the stability of this compound. The exact nature and extent of these interactions are not well-documented in publicly available literature.
-
pH: The pH of the culture medium could potentially influence the stability of the compound.
What are the visual indicators of this compound degradation?
This compound powder is typically a light yellow to orange solid.[6] When preparing solutions, a fresh solution should be clear. Any noticeable change in color or the appearance of precipitates in the stock solution or the culture medium may indicate degradation or solubility issues.
What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type, the experimental conditions, and the level of oxidative stress. Published studies have used a wide range of concentrations, from as low as 0.1 µM to as high as 100 µM.[5][9][10][11] However, it is generally recommended to start with a concentration range of 0.5 µM to 10 µM for selective mitochondrial superoxide scavenging.[5] Higher concentrations (above 20 µM) may lead to non-specific effects.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound Treatment
If you are observing inconsistent results or a lack of effect from your this compound treatment, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Degradation of this compound | Prepare fresh stock solutions and working solutions for each experiment. Avoid storing working dilutions in culture medium for extended periods before use. For long-term experiments, consider replenishing the medium with fresh this compound periodically. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental conditions. |
| Insufficient Pre-incubation Time | Due to its mechanism of accumulation in the mitochondria, a pre-incubation period of at least 30-60 minutes is often recommended before inducing oxidative stress.[5] |
| Overly Strong Oxidative Stress Inducer | If the level of superoxide production is excessively high, this compound may not be able to effectively scavenge it. Consider reducing the concentration of the stress inducer.[5] |
| Low Mitochondrial Membrane Potential | The accumulation of this compound in the mitochondria is dependent on the mitochondrial membrane potential. If your experimental conditions cause a significant drop in membrane potential, the efficacy of this compound may be reduced.[5] |
| Incorrect Experimental Procedure | Ensure that this compound is present during the period of oxidative stress. As a scavenger, it needs to be co-incubated with the stressor, not added after the fact.[5] |
| Compound Source and Quality | There are anecdotal reports suggesting that the potency of this compound can vary between suppliers.[5] If you continue to have issues, consider trying a batch from a different reputable supplier. |
Issue 2: Concerns About this compound Stability in Long-Term Experiments
For experiments lasting 24 hours or longer, the stability of this compound in the culture medium at 37°C is a valid concern. Here are some strategies to mitigate potential degradation:
-
Replenish this compound: For multi-day experiments, consider a partial or full media change that includes freshly diluted this compound every 24 hours.
-
Protect from Light: As this compound is light-sensitive, ensure that the cell culture plates or flasks are protected from direct light exposure during incubation and handling.[8]
-
Use Freshly Prepared Solutions: Always prepare fresh working dilutions of this compound from a properly stored stock solution just before adding it to your cell culture. Do not store diluted solutions in culture medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed.
-
Dissolve the powder: Add the appropriate volume of high-quality, sterile DMSO or water to the vial of this compound powder.
-
Ensure complete dissolution: Vortex or sonicate briefly to ensure the compound is fully dissolved.[6]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere and grow according to your standard protocol.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in fresh, pre-warmed cell culture medium.
-
Pre-incubation (Optional but Recommended): If your experiment involves inducing acute oxidative stress, remove the old medium from your cells and replace it with the medium containing this compound. Incubate for 30-60 minutes at 37°C.[5]
-
Co-incubation with Stressor: After the pre-incubation period, add your oxidative stress-inducing agent to the culture medium that already contains this compound.
-
Incubation: Incubate the cells for the desired experimental duration. For long-term experiments, consider replenishing the medium with fresh this compound every 24 hours.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream assays (e.g., cell viability, ROS measurement, western blotting).
Visualizations
Caption: Mechanism of this compound action in the mitochondrion.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Antioxidant this compound prevents the increase in tropomyosin oxidation and mitochondrial calcium accumulation under 7-day rat hindlimb suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The antioxidant capacity of this compound improves the preimplantation development and viability of vitrified-warmed blastocysts through the stabilization of F-actin morphological aspects in bovine embryos [e-jarb.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mito-TEMPO Uptake and Mitochondrial Membrane Potential
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mitochondrial membrane potential on Mito-TEMPO uptake.
Frequently Asked Questions (FAQs)
Q1: How does this compound accumulate in mitochondria?
A1: this compound is composed of an antioxidant moiety, piperidine (B6355638) nitroxide (TEMPO), and a lipophilic triphenylphosphonium (TPP⁺) cation.[1] The TPP⁺ cation is the key to its mitochondrial targeting. Due to the negative charge inside the mitochondrial matrix relative to the cytoplasm (the mitochondrial membrane potential), the positively charged TPP⁺ cation is electrophoretically driven across the inner mitochondrial membrane, leading to its accumulation within the mitochondria.[1][2] This process can result in a several hundred-fold higher concentration of this compound inside the mitochondria compared to the cytoplasm.[1][3]
Q2: What is the role of mitochondrial membrane potential in this compound uptake?
A2: The mitochondrial membrane potential is the primary driving force for this compound accumulation. A healthy, polarized mitochondrial membrane with a significant negative potential is essential for the efficient uptake and concentration of this compound.
Q3: What happens to this compound uptake if the mitochondrial membrane potential is compromised?
A3: A decrease or collapse of the mitochondrial membrane potential (depolarization) will significantly reduce the uptake of this compound. Since the accumulation is driven by the potential difference, a lower potential will result in a lower driving force, leading to reduced mitochondrial concentrations of the antioxidant. Studies have shown that depolarization of the mitochondrial membrane can lead to a substantial decrease in the accumulation of TPP⁺-containing compounds.[4]
Q4: How long should I incubate my cells with this compound?
A4: A pre-incubation or pre-loading step is highly recommended to allow for sufficient accumulation of this compound within the mitochondria. A common pre-incubation time is 1 hour before inducing oxidative stress. This allows the compound to reach an effective concentration at its site of action.
Q5: What is a typical working concentration for this compound?
A5: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a common working concentration range is between 0.5 µM and 10 µM for selective mitochondrial superoxide (B77818) scavenging. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no effect of this compound | 1. Insufficient mitochondrial uptake due to compromised membrane potential: The experimental treatment itself might be causing mitochondrial depolarization, thus preventing this compound from reaching its target. | - Measure the mitochondrial membrane potential of your cells under the experimental conditions (see protocols below).- Consider pre-incubating with this compound before applying the stressor that might depolarize the mitochondria. |
| 2. Inadequate incubation time: this compound requires time to accumulate in the mitochondria. | - Ensure a sufficient pre-incubation period (e.g., 1 hour) before the experimental treatment. | |
| 3. Suboptimal concentration: The concentration of this compound may be too low to effectively scavenge the amount of superoxide being produced. | - Perform a dose-response curve to determine the optimal concentration for your cell type and experimental setup. | |
| 4. Incorrect experimental workflow: Washing out this compound before or during the induction of oxidative stress can reduce its efficacy as it acts as a competitive scavenger. | - this compound should be present during the period of oxidative stress induction. Avoid washout steps after pre-incubation if possible. | |
| Inconsistent results between experiments | 1. Variation in cell health and mitochondrial membrane potential: Differences in cell passage number, confluency, or culture conditions can lead to variations in mitochondrial health. | - Standardize cell culture conditions, including passage number and seeding density.- Regularly check the baseline mitochondrial membrane potential of your cells. |
| 2. Issues with the ROS detection probe: High concentrations of some mitochondrial ROS probes, like MitoSOX Red, can be toxic and can themselves affect mitochondrial membrane potential. | - Use the lowest effective concentration of the ROS detection probe (e.g., ≤ 2.5 µM for MitoSOX Red).- Be aware that some inducers of mitochondrial ROS, like Antimycin A, can also alter membrane potential and affect probe uptake. | |
| Unexpected cellular toxicity | 1. High concentration of this compound: While generally well-tolerated at effective concentrations, very high concentrations of this compound may introduce non-specific effects or toxicity. | - Stick to the recommended concentration range (typically not exceeding 20 µM for selective use) and perform a toxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
Quantitative Data
The uptake of TPP⁺-based compounds like this compound is directly correlated with the mitochondrial membrane potential. Depolarization of the mitochondrial membrane significantly reduces their accumulation.
| Mitochondrial State | Relative Mitochondrial Membrane Potential | Estimated Relative this compound Accumulation | Reference |
| Polarized (Healthy) | 100% | 100% | [4] |
| Depolarized (with FCCP) | Significantly Reduced | ~20% | [4] |
Note: This table provides an estimated representation based on published data for TPP⁺-linked compounds. The exact values can vary depending on the specific cell type, the uncoupling agent used, and the measurement technique.
Electron Spin Resonance (ESR) spectroscopy has been used to quantify the distribution of this compound in different cellular compartments, demonstrating its significant accumulation in mitochondria.
| Cellular Compartment | Relative this compound Concentration (Arbitrary Units) | Reference |
| Extracellular Media | 1 | [5] |
| Cytoplasm | 3 | [5] |
| Mitochondria | 15 | [5] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRE
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.
Materials:
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization (e.g., 10 mM stock in DMSO)
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~549/575 nm)
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dishes for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare the TMRE working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 25-100 nM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator.
-
For a positive control, treat a separate set of cells with FCCP (final concentration 5-10 µM) for 5-10 minutes before or during the TMRE incubation to induce depolarization.
-
After incubation, wash the cells with PBS or a suitable buffer to remove the excess dye.
-
Add fresh pre-warmed medium or PBS to the cells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
For quantification, subtract the background fluorescence from non-stained cells. The fluorescence intensity of TMRE is directly proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
Protocol 2: Semi-Quantitative Measurement of this compound Uptake
Principle: This protocol provides an indirect way to assess the impact of mitochondrial membrane potential on the efficacy of this compound by measuring its ability to scavenge mitochondrial superoxide under conditions of normal and depolarized mitochondrial membrane potential.
Materials:
-
This compound
-
MitoSOX Red reagent (or another suitable mitochondrial superoxide indicator)
-
Cell culture medium
-
FCCP
-
An inducer of mitochondrial superoxide (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and grow to desired confluency.
-
Group 1 (Control): No treatment.
-
Group 2 (Stressor): Treat with the mitochondrial superoxide inducer (e.g., Antimycin A).
-
Group 3 (this compound + Stressor): Pre-incubate with this compound (e.g., 5 µM) for 1 hour, then add the superoxide inducer.
-
Group 4 (FCCP + this compound + Stressor): Pre-incubate with FCCP (e.g., 5 µM) for 30 minutes, then add this compound for 1 hour, followed by the superoxide inducer.
-
Towards the end of the treatment period, load the cells with MitoSOX Red (e.g., 2.5 µM) for 10-15 minutes.
-
Wash the cells with warm PBS.
-
Measure the fluorescence of MitoSOX Red using a fluorescence microscope or flow cytometer (Ex/Em ~510/580 nm).
-
Expected Outcome: Group 3 should show significantly lower MitoSOX fluorescence compared to Group 2, indicating that this compound is scavenging superoxide. Group 4 is expected to have higher fluorescence than Group 3 and closer to Group 2, demonstrating that the depolarization by FCCP inhibited this compound uptake and its antioxidant effect.
Visualizations
Caption: Signaling pathway of this compound uptake and action.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Mito-TEMPO Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Mito-TEMPO dosage for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a long-term in vivo study?
A1: The optimal dosage of this compound is highly dependent on the animal model, the nature of the disease or condition being studied, and the administration route. Based on published long-term studies, a general starting point for intraperitoneal (i.p.) administration in mice is in the range of 0.1 to 1.0 mg/kg daily. However, it is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup. For example, in a study on diabetic cardiomyopathy in mice, a daily i.p. injection of 0.7 mg/kg for 30 days was shown to be effective[1]. In contrast, a study on noise-induced hearing loss in rats used a 1 mg/kg i.p. dose administered multiple times over several days[2].
Q2: What is a typical concentration range for this compound in long-term in vitro experiments?
A2: For long-term in vitro studies, the concentration of this compound can range from nanomolar to micromolar levels. A common starting concentration is between 1 µM and 10 µM. For instance, in a study on bovine oocyte maturation, 1.0 µM this compound in the maturation medium showed beneficial effects[3]. In another study investigating neuroprotection in SH-SY5Y cells, concentrations of 50 µM and 100 µM were used for 24 hours[4]. It is essential to determine the optimal concentration for your specific cell type and experimental conditions to avoid potential cytotoxicity with prolonged exposure.
Q3: How should I prepare and store this compound stock solutions for long-term use?
A3: this compound is soluble in water, DMSO, and ethanol[5][6]. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A product data sheet suggests that a DMSO stock solution can be stored for up to 2 years at -80°C[5]. For aqueous solutions, it is advisable to prepare them fresh daily, as their stability over longer periods is not well-documented[7]. Before use, the stock solution should be warmed to room temperature[8].
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound primarily acts as a mitochondria-targeted superoxide (B77818) dismutase mimetic, scavenging mitochondrial reactive oxygen species (ROS). By reducing mitochondrial oxidative stress, it can influence several downstream signaling pathways. Key pathways include the PI3K/Akt/mTOR pathway, which is involved in cell survival and autophagy, and the ERK1/2 pathway, which plays a role in cell proliferation and apoptosis[1][4].
Troubleshooting Guides
Problem 1: this compound treatment is not reducing mitochondrial ROS levels in my in vitro experiment.
-
Possible Cause 1: Suboptimal concentration. The concentration of this compound may be too low to effectively scavenge the amount of superoxide being produced in your specific cell type and under your experimental conditions.
-
Solution: Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
-
-
Possible Cause 2: Incorrect timing of administration. For this compound to be effective, it needs to be present in the mitochondria before or during the induction of oxidative stress.
-
Solution: A pre-incubation step of at least 1 hour is often recommended to allow for sufficient accumulation of this compound within the mitochondria[9]. Ensure that this compound is present in the culture medium throughout the duration of the stress induction.
-
-
Possible Cause 3: Compromised mitochondrial membrane potential. The accumulation of this compound in the mitochondria is dependent on the mitochondrial membrane potential. If your experimental conditions cause a significant depolarization of the mitochondrial membrane, the uptake of this compound may be impaired.
-
Solution: Assess the mitochondrial membrane potential in your experimental model using a suitable fluorescent probe (e.g., TMRM or JC-1). If significant depolarization is observed, consider if the experimental design can be modified to mitigate this.
-
-
Possible Cause 4: Reagent quality. The quality and stability of the this compound compound can affect its efficacy.
Problem 2: I am observing toxicity or off-target effects in my long-term study.
-
Possible Cause 1: Dosage or concentration is too high. Prolonged exposure to high concentrations of any compound can lead to toxicity.
-
Solution: Conduct a toxicity assessment by treating your cells or animals with a range of this compound concentrations/doses for the intended duration of your study. Assess cell viability (e.g., using an MTT or LDH assay) or monitor for signs of toxicity in animals (e.g., weight loss, behavioral changes). Select the highest concentration/dose that does not cause significant toxicity. For example, in a study on acetaminophen-induced hepatotoxicity, doses ranging from 2 to 20 mg/kg were tested to find an effective and non-toxic dose[10][11].
-
-
Possible Cause 2: Vehicle-related toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations, especially in long-term in vitro studies.
-
Solution: Ensure that the final concentration of the vehicle in your culture medium is low (typically <0.1% for DMSO) and that you include a vehicle-only control group in your experiments to account for any solvent-related effects.
-
-
Possible Cause 3: Off-target effects of the compound. While targeted, this compound could potentially have off-target effects, especially at higher concentrations.
-
Solution: If you suspect off-target effects, consider using a structurally related control compound that lacks the mitochondria-targeting moiety (e.g., TEMPO) to differentiate between mitochondria-specific and general antioxidant effects.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Long-Term Studies
| Animal Model | Condition/Disease | Dosage and Administration Route | Treatment Duration | Outcome | Reference |
| Mouse | Diabetic Cardiomyopathy | 0.7 mg/kg/day, i.p. | 30 days | Improved myocardial function | [1] |
| Rat | Noise-Induced Hearing Loss | 1 mg/kg, i.p. | Multiple injections over 14 days | Attenuated hearing threshold shifts | [2] |
| Mouse | Acetaminophen-induced Hepatotoxicity | 20 mg/kg, i.p. | Single dose, assessed up to 24h | Protective effect on the liver | [5] |
| Mouse | 5-Fluorouracil-induced Cardiotoxicity | 0.1 mg/kg/day, i.p. | 7 days prior and 4 days during 5-FU treatment | Cardioprotective effects | [12] |
Table 2: Summary of In Vitro this compound Concentrations in Long-Term Studies
| Cell Line | Experimental Condition | Concentration | Treatment Duration | Outcome | Reference |
| SH-SY5Y neuroblastoma cells | Glutamate-induced neurotoxicity | 50 µM, 100 µM | 24 hours | Neuroprotective effects | [4] |
| Bovine oocytes | In vitro maturation | 1.0 µM | 24 hours | Improved maturation competence | [3] |
| Porcine embryos | In vitro culture | 0.1 µM | 4 days | Improved blastocyst development | [13] |
| Sheep oocytes | Vitrification and in vitro maturation | 1 µM | During vitrification, thawing, and maturation | Improved oocyte survival and meiosis | [14] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol is adapted for live-cell imaging of mitochondrial superoxide levels.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with Ca2+ and Mg2+ (HBSS) or other suitable buffer
-
Cells of interest cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 5 mM MitoSOX Red stock solution: Dissolve the contents of one vial of MitoSOX Red in 13 µL of anhydrous DMSO. This stock solution should be used fresh[15].
-
Prepare the working solution: Dilute the 5 mM stock solution in pre-warmed (37°C) HBSS or other suitable buffer to a final concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Labeling: a. Remove the culture medium from the cells. b. Add the MitoSOX Red working solution to the cells, ensuring the cells are completely covered. c. Incubate for 10-30 minutes at 37°C, protected from light[15][16].
-
Wash: Gently wash the cells three times with pre-warmed HBSS or buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (excitation/emission maxima ~510/580 nm).
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Proteins
This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for PI3K, Akt, mTOR, and downstream targets like S6 ribosomal protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. For quantitative analysis, use densitometry software to measure band intensity. Normalize the phospho-protein signal to the total protein signal.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for a long-term this compound study.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | inhibitor | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. The Late-Stage Protective Effect of this compound against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cardioprotective potential of mitochondria-targeted antioxidant, this compound, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound Improves the Meiosis Resumption and Mitochondrial Function of Vitrified Sheep Oocytes via the Recovery of Respiratory Chain Activity | MDPI [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Mito-TEMPO Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in neuroprotection assays involving Mito-TEMPO.
Troubleshooting Guide
Variability in experimental results can be a significant challenge. The table below outlines common issues encountered during this compound neuroprotection assays, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no neuroprotective effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to counteract the induced oxidative stress or too high, causing toxicity.[1][2][3] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and injury model. Effective concentrations in literature range from 0.1 µM to 100 µM.[1][3][4] |
| Reagent Instability: Improper storage or handling of this compound can lead to degradation. | Aliquot this compound stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Prepare fresh aqueous solutions daily as they are not recommended for storage for more than one day.[6] | |
| Timing of Administration: The window for effective neuroprotection may be narrow. | Optimize the timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult.[2][3] | |
| Cell Culture Conditions: High cell density, nutrient depletion, or pH shifts in the culture medium can affect results. | Maintain consistent cell seeding densities and ensure proper culture conditions. Use phenol (B47542) red-free medium for fluorescence-based assays to reduce background interference. | |
| High background in fluorescence-based assays (e.g., ROS detection) | Probe Concentration: Excessive concentration of fluorescent probes like MitoSOX Red can be toxic and lead to artifacts.[2] | Use the lowest effective concentration of the probe (e.g., for MitoSOX, do not exceed 2.5 µM for incubations longer than 15 minutes).[2] |
| Autofluorescence: Cells or media components can exhibit natural fluorescence. | Include unstained and vehicle-treated controls to determine baseline autofluorescence. | |
| Probe Oxidation: Probes may be oxidized by factors other than the target ROS. | Use appropriate controls, such as cells treated with a known ROS scavenger or a different antioxidant, to confirm the specificity of the signal. | |
| Discrepancies between different viability assays (e.g., MTT vs. LDH) | Different Cellular Mechanisms Measured: MTT assays measure metabolic activity, which can be influenced by mitochondrial function, while LDH assays measure membrane integrity.[1][7] | Use multiple, complementary viability assays to get a more complete picture of cell health. For example, combine a metabolic assay (MTT, resazurin) with a cytotoxicity assay (LDH, trypan blue) and an apoptosis assay (caspase activity, TUNEL).[1][8] |
| Interference with Assay Reagents: this compound or the experimental compounds may interfere with the chemistry of the viability assay. | Run controls with this compound and the assay reagents in a cell-free system to check for direct interactions. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a mitochondria-targeted antioxidant.[6] It consists of a piperidine (B6355638) nitroxide (TEMPO), which is a superoxide (B77818) dismutase mimetic that scavenges superoxide and alkyl radicals, attached to a triphenylphosphonium (TPP+) cation.[6] The positive charge of the TPP+ moiety facilitates its accumulation within the negatively charged mitochondrial matrix.[9] By concentrating in the mitochondria, this compound can directly neutralize mitochondrial reactive oxygen species (ROS) at their primary site of production, thus protecting against oxidative damage-induced cell death.[1][10]
2. How should I prepare and store this compound stock solutions?
This compound is soluble in water, DMSO, and ethanol.[6][11] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO or ethanol, aliquot it into single-use vials, and store it at -20°C for up to a year or -80°C for up to two years.[5] Aqueous solutions are less stable and should be prepared fresh for each experiment and not stored for more than a day.[6]
3. What are the key differences between this compound and other antioxidants like TEMPOL?
The primary difference is the mitochondrial targeting moiety. This compound is specifically designed to accumulate in mitochondria, making it more effective at scavenging mitochondrial ROS at lower concentrations.[12] Non-targeted antioxidants like TEMPOL act more generally throughout the cell.[12] The choice between them depends on whether the research question is focused on the specific role of mitochondrial ROS versus overall cellular oxidative stress.[12]
4. What are some potential off-target effects of this compound?
While generally considered specific for mitochondrial superoxide, high concentrations of this compound could potentially have off-target effects.[10] It is crucial to perform dose-response experiments to identify a concentration that is both effective and non-toxic to the cells being studied.[1] Some studies have noted that at very high concentrations, the TPP+ cation itself can have effects on mitochondrial membrane potential.[2]
5. What are essential controls to include in my this compound neuroprotection assay?
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO, ethanol) at the same final concentration.
-
Positive Control (Neurotoxic Insult): Cells treated with the neurotoxic agent alone to establish the baseline level of cell death.
-
This compound Only Control: Cells treated with this compound alone to ensure it is not toxic at the experimental concentration.
-
Unstained Control (for fluorescence assays): Cells without any fluorescent probe to measure autofluorescence.
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before introducing the neurotoxic agent.[3] Include all necessary controls on the same plate.
-
Incubation: Incubate the cells for the desired experimental period (e.g., 24 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C. Then, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Measurement of Mitochondrial Superoxide with MitoSOX Red
-
Cell Culture and Treatment: Culture and treat cells with the neurotoxic agent and/or this compound in a suitable format for fluorescence microscopy or flow cytometry.
-
MitoSOX Red Loading: After treatment, wash the cells with warm HBSS or a similar buffer. Incubate the cells with MitoSOX Red (typically 2.5-5 µM) in the dark at 37°C for 10-30 minutes.[2][13]
-
Wash: Gently wash the cells twice with warm buffer to remove excess probe.
-
Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.[13]
-
Quantification: For microscopy, quantify the fluorescence intensity in multiple cells per condition. For flow cytometry, determine the mean fluorescence intensity of the cell population.
Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3)
-
Protein Extraction: Following experimental treatments, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control like β-actin or GAPDH.
Visualizations
References
- 1. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. astorscientific.us [astorscientific.us]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mito-TEMPO and Fluorescent Probes
Welcome to the technical support center for researchers utilizing Mito-TEMPO in conjunction with fluorescent probes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential experimental challenges and interpret your data accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a mitochondria-targeted antioxidant. It consists of a piperidine (B6355638) nitroxide (TEMPO) moiety, which is a potent scavenger of superoxide (B77818) radicals, attached to a triphenylphosphonium (TPP) cation. The positive charge of the TPP group facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2][3] Its primary function is to catalytically detoxify superoxide, converting it into oxygen or hydrogen peroxide.[4]
Q2: Why does this compound "interfere" with my fluorescent ROS probe signal?
The term "interference" can be misleading. In most cases, the reduction in fluorescence signal from a reactive oxygen species (ROS) probe, such as MitoSOX Red, in the presence of this compound is a direct result of its intended antioxidant activity.[2][5][6] this compound scavenges mitochondrial superoxide, thereby decreasing the amount of ROS available to react with and activate the fluorescent probe. This is often the expected and desired outcome, confirming that the observed fluorescence is indeed due to mitochondrial superoxide.
However, it's also possible for the TEMPO moiety to directly quench the fluorescence of certain probes through a dynamic, or collisional, quenching mechanism.[7][8][9] This is a separate physical phenomenon from its enzymatic-like scavenging activity.
Q3: Which fluorescent probes are most commonly affected by this compound?
Probes designed to detect mitochondrial superoxide are most significantly affected. The prime example is MitoSOX Red , a hydroethidine-based probe that is specifically targeted to the mitochondria for superoxide detection.[2][5][6][10] Studies consistently show a decrease in MitoSOX Red fluorescence upon treatment with this compound.[2][5][11] Probes for general cellular ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) , may show little to no change in signal, highlighting this compound's specificity for mitochondrial ROS.[4][6]
Q4: Can this compound affect probes for other reactive oxygen species besides superoxide?
While this compound is primarily a superoxide scavenger, its TEMPO moiety can react with other ROS, such as hydroxyl and peroxyl radicals.[12] However, its effect is most pronounced on superoxide-sensitive probes. For probes measuring hydrogen peroxide (H₂O₂), such as MitoPY1, the direct interference is expected to be less significant, although this compound's action on the upstream superoxide will indirectly reduce H₂O₂ levels.[13]
Q5: How can I be sure that the observed signal reduction is due to superoxide scavenging and not direct fluorescence quenching?
Distinguishing between these two mechanisms is crucial for accurate data interpretation. A key indicator of dynamic quenching is a decrease in the fluorescence lifetime of the probe. Time-resolved fluorescence spectroscopy can be used to measure this.[7][8] Additionally, performing control experiments with a structurally similar but non-antioxidant molecule or using a different class of mitochondrial antioxidant can help elucidate the mechanism.
Troubleshooting Guide
Issue 1: Complete loss of fluorescence signal after this compound treatment.
-
Possible Cause 1: Effective Superoxide Scavenging: Your experimental conditions may be generating a level of superoxide that is completely scavenged by the concentration of this compound used. This would indicate that this compound is highly effective in your system.
-
Troubleshooting Steps:
-
Titrate this compound: Perform a dose-response experiment with varying concentrations of this compound to find a concentration that partially reduces the signal. This will help in establishing a dynamic range for your assay.
-
Use a Positive Control: Ensure your positive control for ROS generation (e.g., Antimycin A for mitochondrial superoxide) is not too potent, which could be masked by a high concentration of this compound.[14]
-
Verify Probe Loading: Confirm that your fluorescent probe is properly loaded into the cells and that the signal is detectable in the absence of this compound.
-
Issue 2: No effect of this compound on the fluorescent signal.
-
Possible Cause 1: Incorrect Probe for the ROS Species: The fluorescent probe you are using may not be sensitive to mitochondrial superoxide, or the primary ROS in your system is not superoxide.
-
Troubleshooting Steps:
-
Confirm Probe Specificity: Use a probe specifically designed for mitochondrial superoxide, such as MitoSOX Red.[10]
-
Induce Mitochondrial Superoxide: Use a known inducer of mitochondrial superoxide (e.g., rotenone (B1679576) or antimycin A) to validate that your probe can detect it and that this compound can scavenge it in your experimental setup.[13]
-
-
Possible Cause 2: Ineffective this compound Concentration or Activity: The concentration of this compound may be too low, or the compound may have degraded.
-
Troubleshooting Steps:
-
Possible Cause 3: Low Mitochondrial Membrane Potential: this compound accumulation in the mitochondria is dependent on the mitochondrial membrane potential. If your experimental conditions cause significant mitochondrial depolarization, this compound may not reach its site of action.[14]
-
Troubleshooting Steps:
-
Measure Membrane Potential: Use a mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1) to assess mitochondrial health in your experimental conditions.[4]
-
Issue 3: High background fluorescence or artifacts.
-
Possible Cause: Probe Autoxidation or Non-specific Reactions: Some fluorescent probes are prone to autoxidation or can be oxidized by cellular components other than the target ROS.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Use the lowest concentration of the fluorescent probe that gives a detectable signal to minimize off-target effects. For MitoSOX, concentrations above 2.5 µM can lead to artifacts.[13][14]
-
Include Proper Controls: Always include unstained cells, cells stained with the probe but without the experimental treatment, and cells treated with this compound alone to account for any intrinsic fluorescence or effects of the compounds themselves.
-
Data Presentation
Table 1: Summary of this compound's Effects on Common Fluorescent Probes
| Fluorescent Probe | Target ROS | Cellular Compartment | Expected Effect of this compound | Primary Mechanism of "Interference" |
| MitoSOX Red | Superoxide (O₂⁻) | Mitochondria | Significant decrease in fluorescence | Analyte Scavenging |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Cytoplasm & Mitochondria | Moderate decrease in fluorescence | Analyte Scavenging |
| DCFH-DA | General ROS (H₂O₂, etc.) | Cytoplasm | Minimal to no change | Low Specificity for Mitochondrial ROS |
| Amplex Red | Hydrogen Peroxide (H₂O₂) | Extracellular/Cytoplasm | Indirect decrease (scavenges upstream O₂⁻) | Analyte Scavenging (indirect) |
| MitoPY1 | Hydrogen Peroxide (H₂O₂) | Mitochondria | Indirect decrease (scavenges upstream O₂⁻) | Analyte Scavenging (indirect) |
Experimental Protocols
Protocol 1: Validating the Effect of this compound on Mitochondrial Superoxide Production using MitoSOX Red
-
Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy).
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 1-2 hours.[15]
-
Induction of Mitochondrial Superoxide: Add a known inducer of mitochondrial superoxide (e.g., 1 µM Antimycin A) and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle control group without the inducer.
-
Staining with MitoSOX Red: Remove the media and incubate the cells with 2.5-5 µM MitoSOX Red in fresh media or buffer for 10-30 minutes at 37°C, protected from light.[14]
-
Wash and Image/Analyze: Wash the cells with warm buffer (e.g., PBS or HBSS).
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry/Plate Reader: Resuspend or read the cells in buffer and analyze the fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. A significant decrease in the MitoSOX Red signal in the this compound treated groups compared to the inducer-only group indicates effective scavenging of mitochondrial superoxide.
Visualizations
Caption: Mechanism of this compound action and its effect on MitoSOX Red.
Caption: Experimental workflow for assessing this compound's effect.
Caption: Troubleshooting logic for when this compound shows no effect.
References
- 1. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Mito-TEMPO Experiments
Welcome to the technical support center for Mito-TEMPO, a valuable tool for researchers investigating the role of mitochondrial reactive oxygen species (ROS) in a variety of biological processes. This guide is designed to help you ensure the reproducibility of your experiments by providing troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data from various studies.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I not seeing an effect of this compound in my cell culture experiments? | 1. Insufficient pre-incubation time: this compound requires time to accumulate within the mitochondria.[1] 2. Low mitochondrial membrane potential: The uptake of this compound into mitochondria is dependent on the mitochondrial membrane potential. If your experimental model involves cells with depolarized mitochondria, the compound may not reach its target. 3. Suboptimal concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. 4. Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | 1. Pre-incubate cells with this compound for at least 30-60 minutes before applying the oxidative stressor. [1] 2. Assess the mitochondrial membrane potential of your cells (e.g., using TMRE or JC-1 staining) to ensure they are sufficiently polarized for this compound uptake. 3. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. Effective concentrations in cell culture can range from 0.1 µM to 100 µM.[2][3][4] 4. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store powder at -20°C and stock solutions at -80°C for long-term stability. |
| I'm observing inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence and overall health can impact their response to both the stressor and this compound. 2. Inconsistent timing of treatments: The timing of this compound pre-incubation and the application of the stressor are critical for reproducible results. 3. Source of this compound: The purity and quality of this compound can vary between suppliers. | 1. Ensure consistent cell seeding density and monitor cell health prior to each experiment. 2. Strictly adhere to the optimized timing for all treatment steps. 3. If possible, test this compound from different batches or suppliers to rule out reagent variability. |
| My in vivo experiments are not showing the expected protective effect of this compound. | 1. Inadequate dosage or administration route: The effective dose and route of administration can vary depending on the animal model and the target organ. 2. Timing of administration: The therapeutic window for this compound can be narrow. 3. Bioavailability and tissue distribution: The concentration of this compound reaching the target tissue may be insufficient. | 1. Consult the literature for established dosages and administration routes for your specific animal model. Intraperitoneal (i.p.) injection is a common route of administration.[5][6][7] 2. Optimize the timing of this compound administration relative to the induced injury or stress. 3. Consider the pharmacokinetics of this compound and whether the chosen dose and route are appropriate for achieving therapeutic concentrations in the target tissue. |
| I'm seeing unexpected or off-target effects. | 1. High concentrations of this compound: At high concentrations, this compound may exhibit non-specific effects. 2. Interaction with media components: Phenol (B47542) red in cell culture media has been reported to potentially interact with TEMPO-based compounds. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Consider using phenol red-free media for your experiments to avoid potential artifacts. |
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
A1: this compound is a mitochondria-targeted antioxidant. It consists of two key components: the antioxidant moiety, piperidine (B6355638) nitroxide (TEMPO), and the lipophilic cation, triphenylphosphonium (TPP+). The TPP+ cation allows the molecule to accumulate several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential. Once inside the mitochondria, the TEMPO moiety acts as a superoxide (B77818) dismutase (SOD) mimetic, scavenging mitochondrial superoxide radicals.[6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water, DMSO, and ethanol (B145695). For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO or ethanol should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound in cell culture can vary widely depending on the cell type, the nature of the oxidative stress, and the experimental endpoint. Reported effective concentrations range from as low as 25 nM to as high as 100 µM.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What are the common administration routes and dosages for in vivo studies?
A4: Intraperitoneal (i.p.) injection is a frequently used administration route for this compound in animal models. Dosages can range from 0.1 mg/kg to 20 mg/kg body weight, depending on the animal model and the specific application.[5][6][7][9]
Q5: Can this compound affect mitochondrial function?
A5: By scavenging mitochondrial superoxide, this compound can help preserve mitochondrial function under conditions of oxidative stress. Studies have shown that it can attenuate the loss of mitochondrial membrane potential, prevent the opening of the mitochondrial permeability transition pore (mPTP), and improve mitochondrial respiration.[10]
Quantitative Data Summary
The following tables summarize quantitative data on the use of this compound in various experimental settings.
Table 1: In Vitro Experimental Parameters for this compound
| Cell Line | Stressor | This compound Concentration | Incubation Time | Observed Effect |
| SH-SY5Y (neuroblastoma) | Glutamate (100 µM) | 50-100 µM | 24 hours | Increased cell viability, reduced ROS, restored mitochondrial membrane potential[2] |
| LLC-PK1 (porcine kidney) | ATP depletion-recovery | 1-1000 nM | Not specified | Attenuated cytotoxicity and apoptosis[10] |
| Bovine oocytes | In vitro maturation | 1.0 µM | 24 hours | Reduced intracellular ROS, improved maturation rate[4] |
| HepG2 (hepatoblastoma) | Acetaminophen (B1664979) (15 mM) | 10 µM | Not specified | Reduced mitochondrial oxidative stress[11] |
| A549 (lung carcinoma) | BA6 | 10 µM | 4 hours pre-treatment | Inhibited apoptosis |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Condition | This compound Dosage | Administration Route | Treatment Schedule | Observed Effect |
| C57BL/6J Mice | Acetaminophen-induced hepatotoxicity | 5-20 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour post-acetaminophen | Attenuated liver injury[5][11] |
| BALB/c Mice | N-Nitrosodiethylamine-induced hepatocarcinogenesis | 0.1 mg/kg | Intraperitoneal (i.p.) | Twice a week | Normalized liver injury markers[9] |
| C57BL/6J Mice | Lipopolysaccharide-induced liver injury | 20 mg/kg | Intraperitoneal (i.p.) | 1 hour prior to LPS | Reduced liver inflammation and injury |
| Diabetic db/db Mice | Diabetic cardiomyopathy | Not specified | Daily injection | 30 days | Inhibited mitochondrial ROS, improved myocardial function |
Detailed Experimental Protocols
Protocol 1: General In Vitro Protocol for Assessing the Protective Effect of this compound in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at a consistent confluence (e.g., 70-80%) at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO or ethanol. Further dilute the stock solution in phenol red-free cell culture medium to the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Incubate for 30-60 minutes at 37°C in a CO2 incubator. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Induction of Oxidative Stress: After the pre-incubation period, add the stress-inducing agent (e.g., H2O2, glutamate, a specific drug) to the wells.
-
Incubation: Incubate the cells for the desired period to allow the stressor to take effect.
-
Endpoint Analysis: Following the incubation, perform the desired assays to assess the protective effect of this compound. This could include:
-
Cell Viability Assays: MTT, MTS, or LDH release assays.[2]
-
ROS Measurement: Use fluorescent probes like MitoSOX Red for mitochondrial superoxide or DCFDA for general cellular ROS.
-
Mitochondrial Membrane Potential Assessment: Utilize potentiometric dyes such as TMRE or JC-1.
-
Apoptosis Assays: Annexin V/PI staining, caspase activity assays, or TUNEL staining.
-
Western Blot Analysis: To measure the expression of proteins involved in relevant signaling pathways.
-
Protocol 2: General In Vivo Protocol for Evaluating this compound in a Mouse Model of Acute Injury
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in sterile saline for intraperitoneal (i.p.) injection.[5][6]
-
Induction of Injury: Induce the injury or disease model according to the established protocol (e.g., administration of a toxicant like acetaminophen or lipopolysaccharide).[5][12]
-
This compound Administration: Administer this compound via the chosen route (e.g., i.p. injection) at the predetermined dose and time point relative to the injury induction. Include a vehicle control group that receives saline only.[5][6]
-
Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the designated endpoint, collect blood and tissue samples for analysis.
-
Endpoint Analysis:
-
Biochemical Analysis: Measure relevant biomarkers in serum or plasma (e.g., ALT, AST for liver injury).
-
Histological Analysis: Perform H&E staining on tissue sections to assess tissue damage.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of oxidative stress (e.g., 4-HNE), inflammation, or apoptosis.
-
Molecular Analysis: Extract RNA or protein from tissues to analyze gene or protein expression levels.
-
Mandatory Visualizations
Caption: General experimental workflows for in vitro and in vivo this compound studies.
Caption: Signaling pathways modulated by this compound in response to oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor | TargetMol [targetmol.com]
- 8. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted antioxidant, this compound mitigates initiation phase of N-Nitrosodiethylamine-induced hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOD1 and MitoTEMPO partially prevent mitochondrial permeability transition pore opening, necrosis, and mitochondrial apoptosis after ATP depletion recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Late-Stage Protective Effect of this compound against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant this compound against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mito-TEMPO's Efficacy in Mitigating Mitochondrial DNA Damage: A Comparative Guide
In the landscape of mitochondrial research, the integrity of mitochondrial DNA (mtDNA) is a critical indicator of cellular health. Damage to mtDNA is implicated in a host of pathologies, driving the demand for effective therapeutic interventions. Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a promising agent for the protection of mtDNA. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways to aid researchers, scientists, and drug development professionals in their evaluation.
Quantitative Comparison of Mitochondrial DNA Damage Mitigation
The following table summarizes quantitative data from various studies, offering a side-by-side comparison of this compound's effectiveness against other compounds in reducing mtDNA damage. The primary method for quantifying mtDNA damage in these studies is the long-range quantitative polymerase chain reaction (qPCR) assay.
| Compound/Treatment | Model System | Method of Damage Induction | Quantitative Outcome (mtDNA Damage) | Reference |
| This compound | Palmitate-treated myoblasts | Palmitate incubation (18h) | Prevented the palmitate-induced decrease in the relative amplification of a 10 kb mtDNA fragment. | [1] |
| MitoQ | Palmitate-treated myoblasts | Palmitate incubation (18h) | Did not prevent the palmitate-induced decrease in the relative amplification of a 10 kb mtDNA fragment. | [1] |
| This compound | Noise-induced hearing loss in rats | Acoustic trauma | Significantly reduced the noise-induced increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in spiral ganglion neurons.[2][3][4] | [2][3][4] |
| N-acetylcysteine (NAC) | Palmitic acid-treated neonatal rat cardiac myocytes | Palmitic acid incubation (24h) | Negated palmitic acid-induced mitochondrial ROS production, a precursor to mtDNA damage. | [5] |
| TEMPOL | (Compared to this compound) | General cellular oxidative stress | Acts as a general cellular antioxidant, not specifically targeting mitochondria.[6] | [6] |
| This compound | BRAF-driven malignant melanoma and KRAS-driven lung cancer in mice | Endogenous cancer models | Did not influence the levels of mitochondrial DNA damage in primary tumors and metastases.[7] | [7] |
| MitoQ | BRAF-driven malignant melanoma in mice | Endogenous cancer model | Did not alter the levels of mtDNA damage in primary tumors and lymph node metastases.[7] | [7] |
Experimental Protocols
A cornerstone for validating the effect of any compound on mtDNA integrity is a robust and reproducible experimental protocol. The most widely accepted method is the quantitative PCR (qPCR)-based assay that measures DNA damage in long fragments of the mitochondrial genome.
Long-Range qPCR Protocol for Mitochondrial DNA Damage Assessment
This protocol is synthesized from established methodologies and is designed to quantify mtDNA damage without the need for isolating mitochondria.[8][9][10][11][12][13][14]
1. DNA Extraction:
-
Isolate total genomic DNA from cells or tissues using a high-quality DNA extraction kit that yields high molecular weight DNA. It is crucial to minimize shearing of the DNA during this process.
2. DNA Quantification and Normalization:
-
Accurately quantify the extracted DNA using a fluorometric method (e.g., PicoGreen).
-
Normalize all samples to the same concentration (e.g., 3 ng/µL) to ensure equal input into the PCR reactions.
3. Long-Fragment mtDNA Amplification:
-
Prepare a PCR master mix for the amplification of a long mtDNA fragment (typically 8-10 kb).
-
Use a high-fidelity, long-range DNA polymerase.
-
Cycling conditions (example):
-
Initial denaturation: 94°C for 2 minutes.
-
25-28 cycles of:
-
Denaturation: 94°C for 15 seconds.
-
Annealing/Extension: 65-68°C for 10-12 minutes.
-
-
Final extension: 72°C for 10 minutes.
-
4. Short-Fragment mtDNA Amplification (for normalization):
-
In parallel, prepare a PCR master mix for the amplification of a short mtDNA fragment (typically 100-200 bp) from the same DNA samples. This short fragment is less likely to contain a lesion and serves as a measure of mtDNA copy number.
-
Use a standard Taq polymerase.
-
Cycling conditions (example):
-
Initial denaturation: 94°C for 2 minutes.
-
25-28 cycles of:
-
Denaturation: 94°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
5. Quantification of PCR Products:
-
Quantify the amount of amplified product from both the long and short fragment reactions using a fluorescent DNA-binding dye (e.g., SYBR Green) in a real-time PCR instrument.
6. Calculation of mtDNA Damage:
-
The relative amplification of the long fragment is calculated by normalizing it to the amplification of the short fragment.
-
A decrease in the amplification of the long fragment in a treated sample compared to an untreated control indicates the presence of DNA lesions that have stalled the DNA polymerase.
-
The number of lesions per 10 kb of mtDNA can be calculated using the Poisson distribution, assuming that lesions are randomly distributed. The formula is: Lesions per 10 kb = -ln(relative amplification).
Visualizing the Science: Diagrams and Pathways
To facilitate a deeper understanding of the experimental processes and molecular interactions, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow
This diagram outlines the key steps in assessing the impact of this compound on mtDNA damage.
Caption: Experimental workflow for validating this compound's effect on mtDNA damage.
Signaling Pathway of this compound Action
This diagram illustrates the proposed mechanism by which this compound mitigates mitochondrial oxidative stress and protects mtDNA, focusing on the Nrf2 and PI3K/Akt/mTOR pathways.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 3. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Mitochondrial DNA (mtDNA) Damage and Error Rates by Real-time QPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Mitochondrial Antioxidant (this compound) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Models Validate Mito-TEMPO's Mechanism as a Targeted Mitochondrial Antioxidant
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a therapeutic compound is paramount. This guide provides a comparative analysis of Mito-TEMPO, a mitochondria-targeted antioxidant, validating its mechanism through genetic models and direct comparison with other antioxidants. The data presented underscores its efficacy in mitigating mitochondrial oxidative stress, a key contributor to a multitude of pathological conditions.
This compound's design combines a potent superoxide (B77818) dismutase (SOD) mimetic, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with a triphenylphosphonium (TPP⁺) cation. This lipophilic cation facilitates the compound's accumulation within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. By concentrating the superoxide-scavenging activity at its source, this compound offers a targeted approach to combatting mitochondrial oxidative stress.
Unraveling the Mechanism: Insights from Genetic Models
Genetic models provide powerful tools to dissect the specific pathways through which a compound exerts its effects. Studies utilizing knockout mice have been instrumental in validating the proposed mechanism of this compound.
The Crucial Role of Superoxide Dismutase Mimicry: Evidence from Sod2 Deficient Models
Mitochondrial manganese superoxide dismutase (SOD2) is the primary enzyme responsible for converting superoxide radicals into hydrogen peroxide within the mitochondria. Its role is critical in preventing the buildup of damaging superoxide. The importance of this enzyme is highlighted in studies involving acetaminophen (B1664979) (APAP)-induced liver toxicity. Mice with a partial deficiency in SOD2 (Sod2+/-) exhibit increased susceptibility to APAP-induced liver injury, demonstrating the critical role of mitochondrial superoxide in this pathology.[1]
In this context, this compound has been shown to be highly protective against APAP-induced hepatotoxicity.[1][2] Its efficacy in a model where the endogenous mitochondrial superoxide defense is compromised strongly supports the hypothesis that this compound's primary mechanism of action is its SOD mimetic activity within the mitochondria. By functionally replacing the deficient SOD2, this compound mitigates the surge in mitochondrial superoxide, preventing downstream cellular damage.
Involvement of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Recent studies have illuminated a connection between this compound and the activation of this crucial defense pathway.
In a model of atherosclerosis, this compound was found to reactivate the Nrf2 pathway in macrophages, an effect that was blocked by a specific Nrf2 inhibitor, ML385.[3] This finding indicates that part of this compound's protective effect is mediated through the upregulation of the cell's own antioxidant defenses via the Nrf2 signaling cascade. This dual action—direct superoxide scavenging and stimulation of endogenous antioxidant production—highlights a multi-faceted mechanism of action.
Comparative Performance: this compound vs. Alternatives
To objectively evaluate its performance, this compound has been compared with its non-targeted counterpart, TEMPOL, and another mitochondria-targeted antioxidant, MitoQ.
Superiority of Mitochondrial Targeting: this compound vs. TEMPOL
The significance of the TPP⁺ targeting moiety is clearly demonstrated in comparative studies with TEMPOL, which lacks this mitochondrial-homing feature. In the model of acetaminophen-induced liver injury, this compound provided robust protection, whereas an equimolar dose of TEMPOL showed significantly less efficacy.[1] This disparity underscores the importance of concentrating the antioxidant at the site of ROS production.
| Compound | Target | Efficacy in APAP-induced Liver Injury | Reference |
| This compound | Mitochondria | High | [1] |
| TEMPOL | Non-targeted | Low | [1] |
Distinct Mechanisms Among Mitochondrial Antioxidants: this compound vs. MitoQ
MitoQ, another well-studied mitochondria-targeted antioxidant, functions by scavenging a broader range of ROS within the mitochondrial membrane. While both compounds are effective in reducing mitochondrial oxidative stress, their specific targets and downstream effects can differ. In some cancer models, for instance, neither this compound nor MitoQ influenced tumor progression, suggesting that the role of mitochondrial ROS can be context-dependent.[4] However, in models of diabetic cardiomyopathy, this compound effectively reduced mitochondrial superoxide and improved cardiac function.[5]
| Feature | This compound | MitoQ |
| Antioxidant Moiety | TEMPO (SOD mimetic) | Ubiquinone derivative |
| Primary Target | Superoxide radicals | General ROS scavenger |
| Validated in Diabetic Cardiomyopathy | Yes | Yes |
| Validated in APAP-Hepatotoxicity | Yes | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism and efficacy of this compound.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Protocol:
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere.
-
Treatment: Treat cells with the desired concentrations of this compound or control compounds for the specified duration. Induce oxidative stress as required by the experimental model (e.g., with high glucose or a toxic agent).
-
Staining: Incubate the cells with 5 µM MitoSOX Red in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.
-
Imaging and Quantification: Image the cells using a fluorescence microscope with appropriate filters (excitation/emission ~510/580 nm). Quantify the fluorescence intensity using image analysis software.
Assessment of Apoptosis by TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with a detergent (e.g., 0.1% Triton X-100) to allow entry of the labeling enzyme.
-
Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly fluorescent dUTP, proceed to imaging.
-
Analysis: Visualize the stained nuclei using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified to determine the extent of apoptosis.
Evaluation of Nrf2 Activation
Principle: Nrf2 activation involves its translocation from the cytoplasm to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their expression.
Protocol:
-
Nuclear Translocation (Western Blot):
-
Treat cells with this compound or control compounds.
-
Isolate nuclear and cytoplasmic fractions using a subcellular fractionation kit.
-
Perform Western blotting on both fractions using an anti-Nrf2 antibody. An increase in Nrf2 protein in the nuclear fraction indicates activation.
-
-
Target Gene Expression (RT-qPCR):
-
Treat cells as described above.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, HO-1). An increase in the expression of these genes indicates Nrf2 pathway activation.
-
Visualizing the Pathways
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Superoxide Dismutase (SOD) Mimetics: Focus on Mito-TEMPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various superoxide (B77818) dismutase (SOD) mimetics, with a special focus on the mitochondria-targeted antioxidant, Mito-TEMPO. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Introduction to SOD Mimetics
Superoxide dismutases (SODs) are essential endogenous antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] SOD mimetics are synthetic compounds designed to replicate this catalytic activity.[2] These small molecules offer several potential advantages over native SOD enzymes as therapeutic agents, including better stability, longer half-life, and improved cell permeability.[3] Major classes of SOD mimetics include nitroxides (like TEMPO and its derivatives), manganese-based complexes such as manganese porphyrins (e.g., MnTE-2-PyP⁵⁺), Mn(III) salen complexes (e.g., EUK-134), and Mn(II) cyclic polyamines (e.g., M40403).[4][5]
This compound is a notable SOD mimetic that belongs to the nitroxide class. It is specifically engineered to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[6] This is achieved by conjugating the TEMPO nitroxide to a triphenylphosphonium (TPP⁺) cation, which leverages the mitochondrial membrane potential for targeted delivery.[6][7]
Comparative Analysis of SOD Mimetic Efficacy
The efficacy of an SOD mimetic is determined by its catalytic efficiency in dismutating superoxide and its performance in cellular and in vivo models of oxidative stress.
Table 1: Comparative Catalytic Activity of SOD Mimetics
| Compound Class | Specific Compound | Catalytic Rate Constant (k_cat, M⁻¹s⁻¹) | IC₅₀/EC₅₀ (µM) | Reference(s) |
| Nitroxide | This compound | Data not readily available in comparative tables | Protective at 0.025 - 0.1 µM in cell culture | [1][8] |
| TEMPO | ~1 x 10⁵ | >100 for similar effects as this compound in some models | [6] | |
| Manganese Porphyrin | MnTE-2-PyP⁵⁺ | 4.7 x 10⁷ | ~5 | [4][9] |
| MnTnBuOE-2-PyP⁵⁺ | 1.1 x 10⁸ | Data not readily available | [9] | |
| Mn(III) Salen Complex | EUK-134 | 2.6 x 10⁷ (SOD-like activity) | Protective at 10-300 µM in cell culture | [10] |
| Mn(II) Cyclic Polyamine | M40403 | 1.6 x 10⁷ | Data not readily available | [11] |
| Native Enzyme | Human MnSOD | ~10⁹ | - | [9] |
Note: Catalytic rate constants and IC₅₀/EC₅₀ values can vary depending on the assay conditions. Direct comparison should be made with caution.
In Vivo Comparative Efficacy
Direct comparative studies of this compound against other classes of SOD mimetics in vivo are limited. However, existing research highlights its potency due to mitochondrial targeting.
In a murine model of acetaminophen-induced hepatotoxicity, this compound (10 or 20 mg/kg) provided significant protection, whereas a much higher dose of the non-targeted TEMPO (100 mg/kg) was required to achieve a lesser protective effect.[6] This demonstrates the advantage of concentrating the SOD mimetic at the site of ROS production.
Manganese porphyrins, such as MnTE-2-PyP⁵⁺, have also shown significant in vivo efficacy in various models, including radiation-induced injury and osteoarthritis.[4][12] Similarly, Mn salen complexes like EUK-134 and cyclic polyamines such as M40403 have demonstrated protective effects in models of inflammation and nephrotoxicity.[10][11] The choice of mimetic for in vivo studies will depend on the specific disease model, the desired tissue distribution, and the primary source of oxidative stress.
Signaling Pathways and Mechanisms of Action
SOD mimetics exert their effects not only by directly scavenging superoxide but also by modulating various cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.
This compound and Cellular Signaling
This compound, by reducing mitochondrial superoxide, can influence several downstream signaling cascades. For instance, in a model of glutamate-induced neurotoxicity, this compound was shown to exert its protective effects by activating the PI3K/Akt/mTOR pathway, which is crucial for cell survival and the regulation of autophagy.[13] In diabetic cardiomyopathy, this compound's benefits are associated with the downregulation of ERK1/2 phosphorylation.[1]
Experimental Protocols
Accurate evaluation and comparison of SOD mimetics require standardized and robust experimental protocols.
SOD-like Activity Assay (Xanthine Oxidase-NBT Method)
This assay measures the ability of an SOD mimetic to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine solution
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine oxidase solution
-
SOD mimetic solutions of varying concentrations
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, xanthine solution, and NBT solution to each well.
-
Add the SOD mimetic solutions to the test wells and an equal volume of buffer to the control wells.
-
Initiate the reaction by adding xanthine oxidase solution to all wells.
-
Incubate the plate at room temperature for 20-30 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of inhibition of NBT reduction is calculated, and the IC₅₀ value (the concentration of the mimetic that causes 50% inhibition) is determined.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
Cells of interest
-
SOD mimetic (e.g., this compound)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the SOD mimetic or vehicle control for the desired time.
-
Induce oxidative stress if required by the experimental design.
-
Incubate the cells with MitoSOX Red working solution (typically 1-5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in red fluorescence in the mimetic-treated cells compared to the control indicates scavenging of mitochondrial superoxide.
Logical Comparison of SOD Mimetic Mechanisms
The primary distinction between different SOD mimetics lies in their chemical nature and cellular localization, which dictates their mechanism of action and therapeutic applicability.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Catalytic Mechanism of Human Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Mito-TEMPO: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mito-TEMPO's performance against other antioxidants in various disease models, supported by experimental data. We delve into its mechanism of action, key signaling pathways, and provide detailed experimental protocols to facilitate reproducible research.
This compound, a mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent in a multitude of disease models characterized by oxidative stress. Its unique ability to specifically accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production, offers a significant advantage over non-targeted antioxidants. This guide synthesizes preclinical data to validate its therapeutic potential and provide a comparative framework for researchers.
Mechanism of Action and Key Signaling Pathways
This compound's efficacy stems from its targeted delivery to the mitochondrial matrix. It consists of a piperidine (B6355638) nitroxide (TEMPO), a potent superoxide (B77818) dismutase (SOD) mimetic, conjugated to a lipophilic triphenylphosphonium (TPP+) cation. This cationic moiety facilitates its accumulation within the negatively charged mitochondrial matrix, allowing it to directly scavenge mitochondrial superoxide at its source.[1]
This compound's intervention at the mitochondrial level reverberates through several critical signaling pathways implicated in cell survival, inflammation, and metabolism. Key pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: In models of neurotoxicity, this compound has been shown to activate the pro-survival PI3K/Akt/mTOR pathway, thereby protecting against glutamate-induced cell death.[2] By mitigating mitochondrial ROS, this compound preserves mitochondrial function and prevents the downstream inhibition of this crucial survival pathway.
-
ERK1/2 Pathway: In the context of diabetic cardiomyopathy, the protective effects of this compound are associated with the down-regulation of ERK1/2 phosphorylation.[3] Mitochondrial ROS can activate ERK1/2, leading to pathological cardiac remodeling, and this compound's ability to curb this initial trigger is a key therapeutic mechanism.
-
Nrf2-ARE Pathway: Although not as extensively detailed in the provided results, mitochondria-targeted antioxidants are known to influence the Nrf2-ARE pathway, a master regulator of cellular antioxidant responses. By reducing the overall mitochondrial oxidative burden, this compound can indirectly support the endogenous antioxidant defense system.
Comparative Performance in Disease Models
The therapeutic efficacy of this compound has been demonstrated across a range of preclinical disease models. The following tables summarize quantitative data comparing this compound to other antioxidants.
Table 1: this compound in Diabetic Cardiomyopathy
| Parameter | Control (High Glucose) | This compound (25 nM) | Alternative | Outcome | Reference |
| Mitochondrial Superoxide | Increased | Prevented | --- | This compound effectively scavenges mitochondrial superoxide in high-glucose conditions. | [3][4] |
| Cardiomyocyte Apoptosis | Increased | Abrogated | --- | This compound protects cardiomyocytes from high-glucose-induced cell death. | [3][4] |
| Myocardial Function (in vivo) | Impaired | Improved | --- | Daily injection of this compound for 30 days improved myocardial function in diabetic mice. | [3][4][5] |
Table 2: this compound in Renal Disease Models
| Disease Model | Parameter | Control | This compound (1-3 mg/kg/day) | Alternative | Outcome | Reference |
| Renal Fibrosis (5/6 Nephrectomy) | Renal Function | Impaired | Significantly Improved | --- | This compound ameliorated renal fibrosis and improved kidney function. | [6][7] |
| Renal Fibrosis (5/6 Nephrectomy) | SOD2 Activity | Decreased | Significantly Ameliorated | --- | This compound restored mitochondrial antioxidant enzyme activity. | [7] |
| Sepsis-Induced Acute Kidney Injury | Renal Function (Serum Urea) | Elevated | Reduced | --- | This compound protected against renal dysfunction in a rat model of sepsis. | [8] |
Table 3: this compound in Acetaminophen (B1664979) (APAP)-Induced Hepatotoxicity
| Parameter | APAP Control | This compound (20 mg/kg) | TEMPO (6.1 mg/kg) | N-acetylcysteine (NAC) (500 mg/kg) | Outcome | Reference |
| Plasma ALT (U/L) | ~8000 | ~2000 | ~7500 | ~4000 (at 1.5h) | This compound showed superior protection compared to an equimolar dose of non-targeted TEMPO and was more effective than NAC when administered at a later time point (3h post-APAP). | [1][9] |
| Liver Necrosis | Severe | Significantly Reduced | Not Significantly Reduced | Reduced (at 1.5h) | The mitochondria-targeted nature of this compound is crucial for its protective effect. | [1] |
Table 4: this compound vs. Other Mitochondria-Targeted Antioxidants
| Disease Model | Parameter | This compound | SkQ1 | MitoQ | Outcome | Reference |
| Ischemic Reperfusion Kidney Injury | Renal Protection | Superior | Less Effective | --- | This compound provided better renal protection than SkQ1 in a mouse model. | [10] |
| Murine Polymicrobial Sepsis | 28-day Survival | No significant benefit | Exacerbated mortality | --- | Neither mitochondrial antioxidant showed a long-term survival benefit in this model. | [11][12] |
| Neurodegenerative Disease Models (in vitro) | Neuroprotection | Effective | --- | Effective | Both this compound and MitoQ have demonstrated neuroprotective effects in cellular models of neurodegeneration. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Model of Diabetic Cardiomyopathy
-
Animal Model: Type 1 diabetes was induced in male C57BL/6 mice by intraperitoneal injections of streptozotocin (B1681764) (STZ; 50 mg/kg/day) for 5 consecutive days. Type 2 diabetes was modeled using db/db mice.[3][4][5]
-
This compound Administration: this compound was administered daily via intraperitoneal injection (0.7 mg/kg/day) for 30 days, starting after the onset of diabetes.[3][4]
-
Assessment of Cardiac Function: Echocardiography was used to measure parameters such as left ventricular ejection fraction and fractional shortening.
-
Histological Analysis: Heart tissues were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.
-
Oxidative Stress Markers: Mitochondrial superoxide was measured using MitoSOX Red staining in isolated cardiomyocytes. Protein carbonylation and lipid peroxidation were assessed in heart tissue homogenates.
In Vivo Model of Renal Fibrosis
-
Animal Model: Chronic kidney disease (CKD) was induced in mice via 5/6 nephrectomy.[6][7]
-
This compound Administration: this compound was administered intraperitoneally at doses of 1 mg/kg/day or 3 mg/kg/day.[6][7]
-
Assessment of Renal Function: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels were measured.
-
Histological Analysis: Kidney sections were stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate renal fibrosis.
-
Oxidative Stress and Mitochondrial Function: Superoxide dismutase 2 (SOD2) activity and malondialdehyde (MDA) levels were measured in isolated kidney mitochondria. Mitochondrial morphology was assessed by electron microscopy.
In Vivo Model of Acetaminophen (APAP)-Induced Hepatotoxicity
-
Animal Model: Male C57BL/6J mice were fasted overnight before intraperitoneal injection of APAP (300 mg/kg).[1][9]
-
This compound and Comparator Administration: this compound (10 or 20 mg/kg), TEMPO (6.1 or 100 mg/kg), or N-acetylcysteine (NAC) (500 mg/kg) were administered intraperitoneally at specified times post-APAP injection (e.g., 1.5h or 3h).[1][9]
-
Assessment of Liver Injury: Plasma alanine (B10760859) aminotransferase (ALT) levels were measured as an indicator of liver damage.
-
Histological Analysis: Liver sections were stained with H&E to assess the extent of centrilobular necrosis.
-
Oxidative Stress Markers: Hepatic glutathione (B108866) disulfide (GSSG) levels and peroxynitrite formation (via nitrotyrosine staining) were measured.
Conclusion
The collective evidence from numerous preclinical studies strongly supports the therapeutic potential of this compound across a spectrum of diseases driven by mitochondrial oxidative stress. Its targeted action within the mitochondria provides a distinct advantage over non-targeted antioxidants, often resulting in superior efficacy at lower concentrations. The modulation of key signaling pathways such as PI3K/Akt/mTOR and ERK1/2 further underscores its multifaceted therapeutic effects. While direct comparative data with other mitochondria-targeted antioxidants like MitoQ and SkQ1 are still emerging, initial findings suggest that the optimal choice of a mitochondrial antioxidant may be context-dependent, varying with the specific disease model and pathological mechanisms. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic promise of this compound and other mitochondria-targeted strategies.
References
- 1. Mitochondria-Targeted Antioxidant this compound Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of mitochondrial reactive oxygen species with this compound reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Alleviates Renal Fibrosis by Reducing Inflammation, Mitochondrial Dysfunction, and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Renal Fibrosis by Reducing Inflammation, Mitochondrial Dysfunction, and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Mitochondria-targeted antioxidant this compound protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mito-TEMPO
For researchers and scientists engaged in drug development and other advanced scientific explorations, the responsible handling and disposal of chemical reagents like Mito-TEMPO is paramount. This guide provides essential safety and logistical information, offering a clear, step-by-step operational and disposal plan to ensure the safety of laboratory personnel and environmental integrity. By adhering to these procedures, you can build a foundation of trust in your laboratory's safety and chemical handling practices.
This compound is a mitochondria-targeted antioxidant widely used in research to study oxidative stress.[1][2][3] While some safety data sheets (SDS) may indicate that it is not classified as a hazardous substance, it is crucial to handle it with care and follow proper disposal protocols.[4] One SDS notes that the toxicological properties have not been thoroughly investigated.[5]
Chemical and Physical Properties of this compound
A clear understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₉H₃₅ClN₂O₂P[6][7] or C₂₉H₃₅N₂O₂P•Cl•H₂O (hydrate)[2] |
| Molecular Weight | 510.03 g/mol [6][7] or 528.04 g/mol (hydrate)[2] |
| Appearance | Crystalline solid, Light yellow to orange[1][8] |
| Solubility | DMSO: 10 mg/mL, 100 mg/mL, or 255 mg/mL[1][8][9] Ethanol: 15 mg/mL[1] Water: 60 mg/mL[8] PBS (pH 7.2): 5 mg/mL[1][10] |
| Storage Temperature | -20°C[1][5][8] |
Experimental Protocols: Disposal and Spill Management
Proper disposal of this compound and management of spills are critical to maintaining a safe laboratory environment.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation :
-
Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[11]
-
-
Containerization :
-
Place solid this compound waste into a clearly labeled, sealed, and non-reactive container.[5][11]
-
For solutions, use a compatible, leak-proof container.
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[11]
-
-
Storage of Waste :
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool and well-ventilated.[5]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal service to arrange for pickup and proper disposal.[11]
-
Note : While one safety data sheet suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional research setting. Always adhere to official regulations and institutional protocols. Disposal must be made according to official regulations.
-
Spill Management Protocol:
-
Immediate Actions :
-
Evacuate the immediate area of the spill to prevent exposure.
-
Ensure the area is well-ventilated.
-
-
Personal Protective Equipment (PPE) :
-
Containment and Cleanup :
-
For solid spills, carefully sweep or shovel the material to avoid creating dust.[5]
-
For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance.[11]
-
Collect the spilled material and any contaminated absorbent into a suitable container for hazardous waste.[5][11]
-
-
Decontamination :
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[11]
-
-
Disposal of Cleanup Materials :
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. This compound | 1569257-94-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MitoTEMPO SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. abmole.com [abmole.com]
- 7. MitoTEMPO | C29H35ClN2O2P | CID 139269842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | inhibitor | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Mito-TEMPO
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Mito-TEMPO, a mitochondria-targeted antioxidant.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation. Therefore, a conservative approach to PPE is recommended.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. Recommended as a standard laboratory practice.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved N95 or P1 dust mask if creating dust. | Minimizes inhalation of dust particles.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | - Avoid contact with skin, eyes, and clothing.[3] - Avoid formation of dust and aerosols.[1] - Provide appropriate exhaust ventilation at places where dust is formed.[1] - Wash hands thoroughly after handling.[2] |
| Storage | - Store in a tightly closed container in a dry and well-ventilated place.[1] - Recommended storage temperature is -20°C.[4] - Store away from moisture.[4][5] |
Accidental Release and Disposal
In the event of a spill or the need for disposal, follow these guidelines to mitigate any potential hazards and environmental contamination.
| Situation | Action |
| Accidental Release | - Personal Precautions: Wear appropriate PPE.[6] - Containment: Sweep up the spill, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] - Environmental Precautions: Do not let the product enter drains, sewers, or water courses.[1][6] |
| Disposal | - Dispose of the compound and any contaminated materials in accordance with federal, state, and local regulations.[6] - Contaminated packaging should be disposed of as unused product.[1] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][6] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1][6] |
This compound Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
